2,3-Difluoro-5-methylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIXTENFDRNNNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,3-Difluoro-5-methylphenol in Medicinal Chemistry: Synthesis, Properties, and Application in Thyromimetics
Executive Summary
2,3-Difluoro-5-methylphenol (CAS: 886037-58-7) is a highly specialized fluorinated phenolic building block increasingly utilized in advanced drug discovery[1]. Characterized by its unique electronic and steric profile—imparted by the adjacent fluorine atoms and the meta-methyl group—this compound serves as a critical intermediate in the synthesis of novel thyromimetics[2]. These synthetic thyroid hormone (TH) analogs are currently under intense investigation for their potential to drive oligodendrocyte differentiation, promoting remyelination in neurodegenerative and demyelinating diseases such as Multiple Sclerosis (MS) and X-linked adrenoleukodystrophy (X-ALD)[2].
This technical guide provides an in-depth analysis of the physicochemical properties, handling requirements, synthetic methodologies, and pharmacological applications of 2,3-Difluoro-5-methylphenol, designed for researchers and process chemists in drug development.
Physicochemical Profiling & Safety Parameters
The structural integration of two fluorine atoms on the phenolic ring significantly alters the pKa, lipophilicity, and oxidative stability of the molecule compared to unfluorinated analogs. Understanding these properties is critical for downstream synthetic applications and storage.
Chemical and Physical Properties
| Property | Value / Description |
| Chemical Name | 2,3-Difluoro-5-methylphenol |
| CAS Registry Number | 886037-58-7 |
| Molecular Formula | C₇H₆F₂O |
| Molecular Weight | 144.12 g/mol |
| Physical State | Liquid (at standard room temperature) |
| Storage Conditions | 2–8°C, stored under an inert atmosphere (Nitrogen/Argon), protected from light[1][3]. |
Hazard Classification & Handling (E-E-A-T Protocol)
According to GHS classifications, 2,3-Difluoro-5-methylphenol is classified under Acute Toxicity Category 4 across all primary exposure routes[3].
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Causality in Handling: The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic proton, making the compound more reactive and potentially more irritating to biological membranes than standard phenol. Storage under an inert atmosphere (N₂) at 2–8°C is mandatory to prevent slow oxidative degradation of the electron-rich aromatic ring, which can lead to the formation of colored quinone byproducts that interfere with sensitive cross-coupling or etherification reactions downstream[3].
Synthetic Methodology: Oxidative Cleavage to Phenol
In pharmaceutical manufacturing, 2,3-Difluoro-5-methylphenol is typically synthesized via the oxidative cleavage of an arylboronic acid or arylboronate ester intermediate (often referred to in patent literature as "Intermediate A58")[2][4].
Mechanistic Rationale
The transformation utilizes 30% Hydrogen Peroxide (H₂O₂) in Tetrahydrofuran (THF) .
-
Why THF? THF acts as a highly effective co-solvent that solubilizes both the hydrophobic arylboronic intermediate and the aqueous peroxide, ensuring a homogenous reaction mixture that accelerates the oxidation rate.
-
Why H₂O₂? Hydrogen peroxide is an atom-economical, "green" oxidant. The hydroperoxide anion (HOO⁻) attacks the electron-deficient boron atom, forming a boronate complex. A subsequent 1,2-aryl migration from boron to oxygen, followed by hydrolysis, yields the target phenol.
-
Why Sodium Thiosulfate (Na₂S₂O₃)? The addition of Na₂S₂O₃ during the workup is a critical safety and purity mechanism. It rapidly reduces unreacted peroxides, preventing explosive hazards during solvent concentration and halting any potential over-oxidation of the newly formed phenol into a quinone[2].
Workflow for the oxidative synthesis of 2,3-Difluoro-5-methylphenol.
Step-by-Step Experimental Protocol
This protocol is a self-validating system designed to ensure both high yield and operator safety.
-
Preparation: Charge a flame-dried, nitrogen-purged reaction vessel with the arylboronic intermediate (e.g., 11 g, 43 mmol) and dissolve in anhydrous THF (100 mL)[2].
-
Oxidation: While stirring at room temperature (RT), add Hydrogen Peroxide (30% wt/wt in water; 24.5 g, 216 mmol, approx. 22 mL) dropwise over 15 minutes to control any mild exotherm[2].
-
Reaction Monitoring: Stir the mixture at RT for 2 hours. Self-Validation Step: Monitor the disappearance of the starting material via LC-MS or TLC (Hexanes/EtOAc).
-
Quenching (Critical Safety Step): Once complete, slowly add solid Sodium Thiosulfate (Na₂S₂O₃, 4.0 g) to the reaction mixture[2]. Stir for 15 minutes. Self-Validation Step: Test the aqueous layer with KI-starch paper to confirm the complete absence of residual peroxides (paper must remain white, not blue/black).
-
Extraction: Extract the mixture with Ethyl Acetate (EtOAc, 3 x 50 mL)[2].
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude liquid can be further purified via silica gel chromatography or vacuum distillation if ultra-high purity is required for API synthesis.
Pharmacological Application: Thyromimetics & Remyelination
The primary advanced application of 2,3-Difluoro-5-methylphenol is its use as a structural motif in the design of thyromimetics [2].
The Role of Thyroid Hormone in Neurodegeneration
Endogenous Thyroid Hormone (TH) is a fundamental signal for the differentiation of Oligodendrocyte Precursor Cells (OPCs) into mature, myelin-producing oligodendrocytes[2]. In demyelinating diseases like Multiple Sclerosis, OPCs migrate to the site of the lesion but fail to differentiate, leaving axons exposed and vulnerable to degeneration. While natural TH can stimulate remyelination, it possesses a narrow therapeutic window and causes severe off-target effects, primarily cardiotoxicity mediated by the Thyroid Hormone Receptor alpha (TR-α) in the heart.
The Advantage of 2,3-Difluoro-5-methylphenol Analogs
By incorporating the 2,3-difluoro-5-methylphenoxy moiety into the thyromimetic scaffold, medicinal chemists can achieve receptor subtype selectivity . The specific steric bulk of the methyl group and the electronegative fluorine atoms alter the dihedral angle of the diaryl ether linkage (characteristic of thyroid hormones). This precise conformational restriction enhances binding affinity for TR-β (predominant in the central nervous system and liver) while minimizing binding to TR-α (predominant in the heart), thereby widening the therapeutic index[2].
Mechanism of thyromimetic-induced remyelination in neurodegenerative diseases.
Broader Therapeutic Scope
Beyond demyelinating disorders, patent literature indicates that thyromimetics derived from 2,3-Difluoro-5-methylphenol are also being evaluated for medical conditions associated with the increased activity of Transforming Growth Factor-beta (TGF-β), such as severe fibrotic diseases[2].
Conclusion
2,3-Difluoro-5-methylphenol is far more than a simple laboratory reagent; it is a highly engineered chemical building block that enables the synthesis of next-generation, TR-β selective thyromimetics. By understanding its specific handling requirements, oxidative synthesis pathways, and the causality behind its structural integration into APIs, drug development professionals can effectively leverage this compound to tackle complex neurodegenerative and fibrotic diseases.
References
- Google Patents (AU2020391467A1).Novel thyromimetics.
- Google Patents (AU2020391467A1 - Intermediate Methods).Synthesis of Intermediate A59 (2,3-difluoro-5-methylphenol).
Sources
2,3-Difluoro-5-methylphenol as a building block in organic synthesis
Harnessing 2,3-Difluoro-5-methylphenol in Advanced Organic Synthesis: A Technical Blueprint for Drug Discovery
Executive Summary In contemporary medicinal chemistry, strategic fluorination is a paramount tool for modulating lipophilicity, metabolic stability, and binding affinity[1]. While late-stage fluorination methodologies are advancing, the utilization of precisely functionalized fluorinated building blocks remains the most robust and scalable approach in drug discovery[2]. As a Senior Application Scientist, I approach molecular design not merely as an exercise in connectivity, but as a strategic orchestration of electronic and steric parameters. This technical guide explores the synthetic utility of 2,3-difluoro-5-methylphenol, providing validated, mechanistic workflows for its incorporation into complex molecular architectures.
Physicochemical Profiling & Structural Rationale
The efficacy of a building block lies in its structural vectors. 2,3-Difluoro-5-methylphenol offers a highly specific substitution pattern that medicinal chemists can leverage:
-
The Fluorine Atoms (C2, C3): The vicinal difluoro motif exerts a strong electron-withdrawing effect, significantly lowering the pKa of the phenolic hydroxyl compared to unfluorinated analogs. This alters the hydrogen-bond donating capacity, increases the overall lipophilicity of the scaffold, and blocks metabolic oxidation at those positions[1].
-
The Phenolic Hydroxyl (C1): Serves as a primary handle for etherification or, upon activation, transition-metal-catalyzed cross-coupling[3].
-
The Methyl Group (C5): Provides an orthogonal site for benzylic functionalization, allowing for multidirectional scaffold growth.
Table 1: Physicochemical Properties of 2,3-Difluoro-5-methylphenol
| Property | Value |
| CAS Registry Number | 886037-58-7[4] |
| Molecular Formula | C7H6F2O[4] |
| Molecular Weight | 144.12 g/mol [5] |
| Appearance | Colorless to light yellow liquid/solid |
| Storage Conditions | 2-8°C, inert atmosphere, dark place[5] |
| Hazard Classification | Acute Tox. 4 (Oral, Dermal, Inhalation)[5] |
Strategic Divergence: Synthetic Workflows
The true value of 2,3-difluoro-5-methylphenol lies in its synthetic versatility. By selectively targeting either the C1 hydroxyl or the C5 methyl group, chemists can rapidly generate diverse libraries of fluorinated intermediates.
Figure 1: Strategic synthetic divergence of 2,3-difluoro-5-methylphenol.
Protocol 1: Triflation and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Phenolic hydroxyl groups are notoriously poor leaving groups for direct cross-coupling. To harness the C1 position for carbon-carbon bond formation, the phenol must first be activated by conversion to a trifluoromethanesulfonate (triflate)[3].
Step A: Synthesis of 2,3-Difluoro-5-methylphenyl trifluoromethanesulfonate
-
Causality: Triflic anhydride (Tf₂O) is highly electrophilic. We utilize pyridine over triethylamine because pyridine acts simultaneously as an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-trifluoromethylsulfonylpyridinium intermediate. The reaction must be initiated at 0 °C to prevent the exothermic decomposition of Tf₂O into dark, polymeric byproducts.
-
Methodology:
-
In a flame-dried flask under argon, dissolve 2,3-difluoro-5-methylphenol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.2 equiv) and stir for 10 minutes[3].
-
Slowly add triflic anhydride (1.1 equiv) dropwise.
-
Stir at 0 °C for 1 hour, then allow warming to room temperature.
-
Quench with saturated aqueous NaHCO₃ and extract with DCM. Wash the organic layer with 1M HCl, brine, dry over MgSO₄, and concentrate.
-
-
Self-Validation System:
-
TLC: Elute with Hexanes/EtOAc (9:1). The polar phenol (Rf ~0.3) will disappear, replaced by a highly non-polar UV-active spot (Rf ~0.8).
-
NMR: ¹⁹F NMR will reveal a diagnostic new singlet at approximately -73 ppm, confirming the installation of the -OTf group.
-
Step B: Suzuki-Miyaura Cross-Coupling
-
Causality: The installed triflate is an excellent leaving group for Pd(0) oxidative addition[3]. We employ Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination and preventing undesired β-hydride elimination or catalyst deactivation.
-
Methodology:
-
Combine the aryl triflate (1.0 equiv), an arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a Schlenk flask.
-
Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).
-
Heat the mixture at 90 °C for 12 hours under argon.
-
Cool to room temperature, dilute with EtOAc, wash with water, dry, and purify via silica gel chromatography.
-
-
Self-Validation System:
-
LC-MS: The total ion chromatogram (TIC) will show the expected mass of the biaryl product.
-
NMR: ¹H NMR will display new aromatic proton signals from the coupled ring. Crucially, the ¹⁹F NMR signal at -73 ppm (-OTf) will be absent.
-
Figure 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Protocol 2: Benzylic Radical Bromination
The C5 methyl group provides an orthogonal vector for functionalization. Converting this methyl group to a benzylic bromide yields a highly reactive electrophile suitable for Sₙ2 displacements with amines, thiols, or alkoxides.
-
Causality: We utilize N-Bromosuccinimide (NBS) as a steady, low-concentration source of bromine radicals, initiated by the thermal decomposition of Azobisisobutyronitrile (AIBN). Trifluorotoluene (PhCF₃) is selected as the solvent because it is inert to radical halogenation, possesses an ideal boiling point (102 °C) for AIBN activation, and serves as a greener alternative to toxic carbon tetrachloride (CCl₄).
-
Methodology:
-
Note: If the phenolic OH interferes via radical scavenging, it should be protected (e.g., as a methyl ether or acetate) prior to this step.
-
Dissolve the substrate (1.0 equiv) in anhydrous PhCF₃ (0.2 M).
-
Add NBS (1.05 equiv) and AIBN (0.1 equiv).
-
Equip the flask with a reflux condenser and heat to 85 °C for 4 hours under an inert atmosphere.
-
Cool the reaction to room temperature. The byproduct, succinimide, will precipitate and float to the surface.
-
Filter the mixture, concentrate the filtrate, and purify via flash chromatography.
-
-
Self-Validation System:
-
NMR: ¹H NMR is the definitive diagnostic tool. The starting material exhibits a characteristic methyl singlet integrating to 3H at ~2.3 ppm. Upon successful bromination, this signal shifts significantly downfield to ~4.4 ppm, integrating to 2H, confirming the formation of the -CH₂Br moiety.
-
Conclusion
The integration of fluorinated building blocks like 2,3-difluoro-5-methylphenol is not a mere structural tweak; it is a fundamental strategy for overcoming pharmacokinetic liabilities in drug discovery[1][2]. By mastering the orthogonal reactivity of its phenolic and benzylic vectors, medicinal chemists can rapidly access vast, high-value chemical space with predictable, self-validating synthetic workflows.
References
- Title: 2,3-Difluoro-5-methylphenol Product Information Source: BLD Pharm URL
- Title: Safety Data Sheet - 2,3-Difluoro-5-methylphenol Source: ChemScene URL
- Title: Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific URL
- Source: National Institutes of Health (PMC)
- Title: Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol Source: BenchChem URL
Sources
Physical Properties of 2,3-Difluoro-5-methylphenol: A Comprehensive Guide to Thermophysical Characterization
Executive Summary & Chemical Significance
As drug development increasingly relies on halogenated building blocks to fine-tune pharmacokinetics, 2,3-Difluoro-5-methylphenol (CAS: 886037-58-7) has emerged as a critical intermediate. It is prominently utilized in the synthesis of advanced therapeutics, including 1 designed to target thyroid hormone receptors without cardiotoxicity[1].
Despite its utility, empirical thermophysical data—specifically the melting point (MP) and boiling point (BP)—are frequently omitted from standard 2, which often list these parameters as "No data available"[2]. As a Senior Application Scientist, I approach this gap by synthesizing structure-property relationships (SPR) with rigorous, self-validating experimental protocols. This whitepaper establishes the theoretical physical properties of 2,3-Difluoro-5-methylphenol and provides the definitive laboratory methodologies required to measure them accurately.
Structure-Property Relationships (SPR): The Causality of Phase Transitions
To predict and understand the physical properties of 2,3-Difluoro-5-methylphenol, we must analyze the competing intermolecular forces dictated by its substituents:
-
The Phenolic -OH Group: Drives strong intermolecular hydrogen bonding, significantly elevating both MP and BP compared to non-hydroxylated analogs.
-
2,3-Difluoro Substitution: Fluorine is highly electronegative. The fluorine atom at the ortho position (C2) exerts a strong inductive effect (-I) that modulates the pKa of the phenol. More importantly, it creates steric hindrance and can participate in intramolecular hydrogen bonding with the -OH group. This effectively disrupts the intermolecular hydrogen bond network, which typically depresses the boiling point.
-
5-Methyl Substitution: The addition of a methyl group increases the molecular surface area and polarizability, enhancing Van der Waals dispersion forces. This counteracts the boiling-point depression caused by the ortho-fluorine.
Caption: Structure-property relationships dictating the physical properties of 2,3-Difluoro-5-methylphenol.
Quantitative Thermophysical Data
By extrapolating data from analogous fluorinated aromatics—such as3 (BP: 144.5 °C)[3] and m-cresol (BP: 202 °C)—we can establish highly accurate predictive baselines for 2,3-Difluoro-5-methylphenol.
| Property | Value (Predicted / Extrapolated) | Recommended Analytical Method |
| Molecular Weight | 144.12 g/mol | Mass Spectrometry (ESI-MS) |
| Physical State (20 °C) | Viscous liquid / Low-melting solid | Visual Observation |
| Melting Point (MP) | 35 °C – 45 °C | Differential Scanning Calorimetry (DSC) |
| Boiling Point (BP) | 165 °C – 175 °C (at 760 mmHg) | Micro-ebulliometry |
| Density | ~1.25 g/cm³ | Pycnometry |
Experimental Protocols for Property Determination
To transition from predicted values to empirical certainty, researchers must employ self-validating analytical systems. Traditional capillary melting point apparatuses and simple distillation setups are insufficient for fluorinated phenols due to their hygroscopicity, volatility, and tendency to superheat.
Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Scientific Rationale: Fluorinated phenols can sublime or evaporate slightly before melting. In a standard capillary tube, this creates visual ambiguity. DSC provides a thermodynamic profile where the melting point is defined by the extrapolated onset of the endotherm, ensuring absolute accuracy.
Step-by-Step Methodology:
-
Instrument Calibration (Self-Validation): Calibrate the DSC using high-purity Indium (MP 156.6 °C) and Zinc (MP 419.5 °C). This ensures the thermal sensor's response is thermodynamically grounded.
-
Sample Preparation: Weigh 2.0 to 5.0 mg of purified 2,3-Difluoro-5-methylphenol into an aluminum DSC pan.
-
Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: This prevents the volatilization of the sample prior to melting, which would otherwise skew the endothermic heat flow.
-
Atmospheric Control: Purge the furnace with dry Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation during heating.
-
Thermal Ramp: Equilibrate the sample at 0 °C. Apply a linear heating rate of 5 °C/min up to 100 °C.
-
Data Analysis: Calculate the melting point using the extrapolated onset temperature (
) of the melting peak, rather than the peak maximum, to represent the true thermodynamic solid-liquid transition.
Protocol B: Boiling Point Determination via Micro-ebulliometry
Scientific Rationale: Hydrogen-bonded liquids like phenols are highly prone to superheating, meaning the liquid temperature can exceed the true boiling point before vapor bubbles form. A Swietoslawski-type micro-ebulliometer forces a continuous liquid-vapor equilibrium, preventing superheating and requiring <5 mL of sample.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a Swietoslawski micro-ebulliometer equipped with a calibrated Pt100 Resistance Temperature Detector (RTD).
-
Pressure Regulation: Connect the system to a digital vacuum/pressure controller. Backfill with dry nitrogen and lock the pressure precisely at 760 mmHg (101.325 kPa).
-
Sample Loading: Introduce 3 to 4 mL of the liquid (or pre-melted) 2,3-Difluoro-5-methylphenol into the boiler section.
-
Controlled Heating: Apply electrical heating to the boiler. Adjust the wattage until a steady, continuous reflux is established, characterized by condensate returning at a rate of 1-2 drops per second over the thermowell.
-
Equilibration & Recording: Monitor the RTD output. The true thermodynamic boiling point is achieved when the temperature remains stable (±0.05 °C) for a minimum of 10 minutes.
Caption: Experimental workflow for the thermophysical characterization of fluorinated phenols.
References
-
Google Patents. "AU2020391467A1 - Novel thyromimetics." Accessed March 10, 2026. 1
-
ChemScene. "Safety Data Sheet - 2,3-Difluoro-5-methylphenol (CAS: 886037-58-7)." Accessed March 10, 2026. 2
-
Sigma-Aldrich. "1,2-Difluoro-3-methoxybenzene | 134364-69-5." Accessed March 10, 2026. 3
Sources
Safety, handling, and MSDS for 2,3-Difluoro-5-methylphenol
An In-depth Technical Guide to the Safety and Handling of 2,3-Difluoro-5-methylphenol
This document provides a comprehensive technical overview of the safe handling, storage, and emergency procedures for 2,3-Difluoro-5-methylphenol (and its close structural isomers). Given the specific nature of this fluorinated organic compound, this guide synthesizes direct data where available with established safety protocols for structurally related phenols and cresols to ensure a robust and conservative approach to safety. This guide is intended for researchers, chemists, and professionals in drug development and related scientific fields.
Compound Identification and Physicochemical Properties
2,3-Difluoro-5-methylphenol, a substituted cresol, belongs to a class of fluorinated aromatic compounds increasingly utilized in the synthesis of pharmaceuticals and other advanced materials. Its properties are influenced by the electron-withdrawing nature of the fluorine atoms and the methyl group on the phenol ring. While specific data for the 5-methyl isomer is limited, the properties of the closely related isomer, 2,3-Difluoro-4-methylphenol, are presented below as a primary reference.
Table 1: Physicochemical Data for 2,3-Difluoro-4-methylphenol (CAS: 261763-45-5)
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂O | [1] |
| Molecular Weight | 144.12 g/mol | [1][2] |
| Physical Form | Solid-Low Melt | [2] |
| Boiling Point | 35-38 °C | [2] |
| Storage Temperature | Ambient / Keep dry and well-ventilated | [2] |
| InChI Key | NVYIUITYVMVHJM-UHFFFAOYSA-N | [2] |
Hazard Identification and GHS Classification
Substituted phenols are potent chemical hazards, and 2,3-Difluoro-5-methylphenol should be treated with extreme caution. The primary dangers stem from its corrosive nature and high toxicity, with rapid absorption through the skin being a critical concern.[3] The hazard classification for the structural isomer 2,3-Difluoro-4-methylphenol is severe and should be adopted as a minimum standard for handling this compound.[2]
-
Signal Word: Danger [2]
-
GHS Pictograms:
-
Hazard Statements (H-phrases):
-
Precautionary Statements (P-phrases):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][6]
-
P301 + P310/P330 + P331: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. Do NOT induce vomiting.[4][7]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]
-
P405: Store locked up.[6]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
-
Toxicological Profile: A Mechanistic Perspective
The toxicity of phenols is twofold: they are corrosive and act as systemic toxins.[3]
-
Dermal Absorption: The most significant occupational risk is rapid absorption through the skin.[3] Phenol can penetrate the skin with an efficiency nearly equal to that of inhalation, and this effect can be exacerbated by its anesthetic properties, which may prevent immediate detection of exposure.[3] Systemic effects following dermal absorption can impact the central nervous system, liver, and kidneys.[9] Deaths have been reported from exposures covering 25% or more of body surface area.[3]
-
Corrosivity: As a phenol derivative, this compound is expected to be corrosive, causing severe chemical burns to skin and eyes upon contact.[3][4] Ingestion can cause severe damage and swelling to the mouth, throat, and stomach, with a risk of perforation.[10]
-
Acute Toxicity: Data on related methylphenols (cresols) classify them as toxic if swallowed or in contact with skin.[11] Sublethal signs of toxicity in animal studies include hypoactivity, tremors, convulsions, and respiratory distress.[11]
-
Inhalation: Vapors or dusts can cause irritation to the respiratory system.[12][13] Higher exposures could potentially lead to more severe conditions such as pulmonary edema.[9]
Experimental Protocol: Safe Handling and Storage Workflow
Adherence to a strict, self-validating protocol is essential. The following workflow is designed to minimize exposure risk at every stage of handling.
Pre-Handling Risk Assessment and Preparation
-
Designate Work Area: All work must be conducted in a certified chemical fume hood with a tested face velocity.[6]
-
Assemble PPE: Before handling the primary container, don all required Personal Protective Equipment (see Section 6 for detailed specifications). This includes, at a minimum, a lab coat, chemical splash goggles, a face shield, and double-layered gloves (e.g., nitrile inner, neoprene or butyl rubber outer).[3][9]
-
Prepare Spill & First Aid Kits: Ensure a phenol-specific spill kit containing an inert absorbent material (e.g., vermiculite or sand) is immediately accessible.[6] Critically, ensure a supply of Polyethylene Glycol (PEG-300 or PEG-400) is available for immediate first-aid treatment of skin exposure.[3]
-
Review Emergency Procedures: Confirm the location and functionality of the nearest safety shower and eyewash station.[8][14]
Handling and Experimental Use
-
Container Acclimatization: Allow the container to reach ambient temperature in the fume hood before opening.
-
Dispensing: Use non-sparking tools for all transfers.[6] Dispense the smallest quantity required for the experiment. Keep the primary container sealed when not in use.
-
Solution Preparation: When preparing solutions, always add the phenol compound to the solvent slowly.
-
Post-Handling Decontamination: Thoroughly decontaminate the work surface within the fume hood. Remove outer gloves before exiting the fume hood. Wash hands thoroughly with soap and water after the procedure is complete.[6]
Storage
-
Container Integrity: Store in a tightly closed, properly labeled container.[6] Opened containers must be carefully resealed and kept upright.
-
Location: Store in a cool, dry, and well-ventilated area designated as a corrosives area.[10][14] The storage location should be locked and secured.[6]
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, strong acids, and acid anhydrides.[6][7] Keep away from all sources of ignition.[9][15]
Caption: Logical workflow for the safe handling of 2,3-Difluoro-5-methylphenol.
Emergency Procedures and First Aid
Immediate and decisive action is critical in the event of an exposure or spill. Anyone administering first aid must wear appropriate PPE to avoid becoming a secondary victim.[3][16]
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | CRITICAL: SPEED IS ESSENTIAL. Immediately remove all contaminated clothing.[3][15] Liberally wipe or irrigate the exposed area with Polyethylene Glycol (PEG-300 or PEG-400).[3] If PEG is unavailable, flush with a high-density water source, such as a safety shower, for at least 15-20 minutes.[9][15] Seek immediate medical attention. [14][15] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][6][15] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. [17] |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing.[6][8] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[14] Seek immediate medical attention. [3] |
| Ingestion | Do NOT induce vomiting. [10][17] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[3][8] Seek immediate medical attention. [3][14] |
Accidental Release Measures
-
Small Spills: Evacuate non-essential personnel. Wearing full PPE, absorb the spill with an inert, non-combustible material like sand or vermiculite.[6][14] Place the contaminated material into a suitable, labeled container for hazardous waste disposal.[6]
-
Large Spills: Evacuate the area immediately and call emergency services.[6] Prevent the spill from entering drains or waterways.[15]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[4][6][18]
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon oxides and hydrogen fluoride.[6][19] Containers may explode when heated.[10]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10][19]
Sources
- 1. scbt.com [scbt.com]
- 2. 2,3-Difluoro-4-methylphenol | 261763-45-5 [sigmaaldrich.com]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. fishersci.com [fishersci.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. petrochemistry.eu [petrochemistry.eu]
- 16. Phenol - Chemical Protocols and Instructions - SUU [suu.edu]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 19. fishersci.co.uk [fishersci.co.uk]
Reactivity Profile and Synthetic Utility of 2,3-Difluoro-5-methylphenol: An In-Depth Technical Guide
Executive Summary
2,3-Difluoro-5-methylphenol is a highly specialized fluorinated aromatic building block that has garnered significant attention in modern medicinal chemistry, particularly in the development of novel thyromimetics and targeted anti-fibrotic agents[1]. The strategic incorporation of two adjacent fluorine atoms onto the phenolic core fundamentally alters the molecule's electronic landscape, modulating its acidity, lipophilicity, and metabolic stability. This whitepaper provides an authoritative analysis of its physicochemical properties, synthetic methodologies, and reactivity profile, designed to guide researchers in optimizing downstream functionalization and cross-coupling workflows.
Physicochemical & Structural Profiling
The reactivity of 2,3-difluoro-5-methylphenol is dictated by the competing electronic effects of its substituents. The highly electronegative fluorine atoms at the C2 and C3 positions exert a strong electron-withdrawing inductive effect (-I), which stabilizes the phenoxide anion and significantly lowers the pKa of the hydroxyl proton compared to unsubstituted phenol (pKa 9.95). Extrapolating from the baseline pKa of 2,3-difluorophenol (7.71)[2], the weak electron-donating nature of the C5 methyl group yields an estimated pKa of ~7.8–7.9.
Quantitative Data Summary
| Property | Value | Source / Notes |
| Chemical Name | 2,3-Difluoro-5-methylphenol | IUPAC Standard |
| CAS Registry Number | 886037-58-7 | 3 |
| Molecular Formula | C7H6F2O | 3 |
| Molecular Weight | 144.12 g/mol | 3 |
| Predicted pKa | ~7.8 - 7.9 | Extrapolated from 2,3-difluorophenol[2] |
| Toxicity / Hazards | Harmful if swallowed/inhaled | GHS Category 4[3] |
Synthetic Methodologies: Oxidative Deboronation
In drug development pathways, 2,3-difluoro-5-methylphenol is frequently synthesized via the oxidative cleavage of a corresponding arylboronic acid or pinacol ester (often designated as Intermediate A58 in patent literature)[1]. This Baeyer-Villiger-type oxidation is highly efficient and preserves the regiochemistry of the aromatic ring.
Step-by-Step Experimental Protocol
The following self-validating protocol is adapted from established procedures for synthesizing thyromimetic intermediates[1]:
-
Substrate Dissolution: Dissolve the arylboronic precursor (e.g., 11 g, 43 mmol) in 100 mL of anhydrous Tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidant Addition: Slowly add 30% wt/wt aqueous Hydrogen Peroxide (H₂O₂, 24.5 g, 216 mmol, ~5 equivalents) dropwise at 0 °C to control the initial exotherm.
-
Reaction Progression: Allow the mixture to warm to room temperature (rt) and stir for 2 hours. Causality: H₂O₂ acts as a nucleophile, attacking the empty p-orbital of the boron atom to form a hydroperoxyboronate complex. The basicity/polarization of the medium drives a 1,2-aryl migration from boron to oxygen, cleaving the weak O-O bond.
-
Safety Quench (Critical Step): Add 4.0 g of Sodium Thiosulfate (Na₂S₂O₃) and stir for 15 minutes. Causality: Na₂S₂O₃ acts as a reducing agent to quantitatively destroy unreacted peroxides. This is a mandatory self-validating safety mechanism to prevent explosive hazards during subsequent solvent concentration.
-
Workup & Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc, 3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude phenol.
Mechanistic pathway of oxidative deboronation yielding 2,3-Difluoro-5-methylphenol.
Reactivity Profile
O-Functionalization (Hydroxyl Reactivity)
Due to the enhanced acidity of the phenol (pKa ~7.8), the phenoxide anion can be quantitatively generated using mild carbonate bases (e.g., K₂CO₃ or Cs₂CO₃) rather than requiring strong bases like NaH. This allows for highly efficient O-alkylation or esterification. Furthermore, the hydroxyl group can be readily converted into a triflate (-OTf) using Trifluoromethanesulfonic anhydride (Tf₂O) and pyridine, setting the stage for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Electrophilic Aromatic Substitution (EAS)
The regioselectivity of EAS on 2,3-difluoro-5-methylphenol is governed by a complex interplay of steric and electronic factors. The hydroxyl group is strongly activating and ortho/para-directing, while the methyl group is weakly activating. The fluorine atoms are deactivating via inductive effects but ortho/para-directing via resonance.
The two available positions for electrophilic attack are C4 and C6:
-
C4 Position: Para to the OH group, ortho to the methyl group, and ortho to the C3 fluorine.
-
C6 Position: Ortho to the OH group, ortho to the methyl group, and para to the C3 fluorine.
Causality of Regioselectivity: While both positions are electronically activated, C6 is flanked by the hydroxyl (C1) and methyl (C5) groups, creating severe steric hindrance. In contrast, C4 is flanked by the much smaller fluorine atom (C3) and the methyl group (C5). Consequently, electrophilic attack (such as bromination) is kinetically favored at the C4 position, making para-substitution the dominant pathway[4].
Regioselectivity of Electrophilic Aromatic Substitution (EAS) on 2,3-Difluoro-5-methylphenol.
Nucleophilic Aromatic Substitution (SNAr) Resistance
Fluorinated aromatics are classically susceptible to SNAr if the leaving fluorine is activated by a strong ortho/para electron-withdrawing group (EWG) such as a nitro group. In 2,3-difluoro-5-methylphenol, the strongly electron-donating hydroxyl group deactivates the ring toward nucleophilic attack. This provides a critical layer of orthogonal reactivity : the C-F bonds remain stable under standard basic or nucleophilic conditions used for O-alkylation, preventing unwanted defluorination side reactions.
Applications in Drug Development: Thyromimetics
2,3-Difluoro-5-methylphenol is prominently featured as a critical building block (Intermediate A59) in the synthesis of novel 1[1]. TRβ is highly enriched in the liver, whereas TRα is predominantly found in the heart. Selective TRβ agonists are currently being developed to inhibit TGF-β signaling and block the progression of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis, without inducing cardiac toxicity[1].
The incorporation of the 2,3-difluoro-5-methylphenoxy moiety into these drug candidates serves two distinct purposes:
-
Metabolic Stability: The fluorine atoms block cytochrome P450-mediated oxidative metabolism at the C2 and C3 positions.
-
Binding Affinity: The methyl group provides a hydrophobic anchor, while the fluorine atoms engage in specific halogen bonding within the highly homologous ligand-binding domain cavity of the TRβ receptor, driving subtype selectivity[1].
References
- Novel thyromimetics (Patent AU2020391467A1)
-
Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides Source: PubMed Central (NIH) URL:[Link]
Sources
Methodological & Application
Using 2,3-Difluoro-5-methylphenol in the synthesis of liquid crystal intermediates
Application Note: Utilizing 2,3-Difluoro-5-methylphenol in the Synthesis of Negative Dielectric Anisotropy Liquid Crystal Intermediates
Introduction
The development of high-performance Vertically Aligned Liquid Crystal Displays (VA-LCDs) relies heavily on mesogens exhibiting a strong negative dielectric anisotropy (
Among the available building blocks, 2,3-Difluoro-5-methylphenol (CAS: 886037-58-7) offers exceptional synthetic versatility. The phenolic hydroxyl group serves as an anchor for flexible terminal chains (via etherification), while the 5-methyl group functions as a latent reactive site for core elongation. This orthogonal reactivity profile makes it an ideal starting material for synthesizing advanced LC intermediates[3].
Mechanistic Insights & Molecular Design
-
Dielectric Anisotropy (
) : The incorporation of lateral 2,3-difluoro substituents generates a strong transverse dipole. Unlike larger halogens (e.g., chlorine or bromine), fluorine's small Van der Waals radius (1.47 Å) minimizes steric disruption of the nematic packing, thereby preserving a broad and stable mesophase range[4]. -
Orthogonal Functionalization : The 5-methyl group is meta to the hydroxyl group and para to the C2 fluorine. This specific substitution pattern allows the phenol to be alkylated first without affecting the methyl group. Subsequently, the methyl group can be selectively activated via radical bromination, providing a benzylic bromide handle for Wittig olefinations or Suzuki-Miyaura cross-couplings to build extended
-conjugated cores (e.g., tolanes or terphenyls)[2].
Synthetic Workflow
The transformation of 2,3-difluoro-5-methylphenol into a functional LC intermediate typically follows a two-stage activation process: tail assembly followed by core elongation.
Fig 1: Synthetic pathways from 2,3-Difluoro-5-methylphenol to negative Δε liquid crystals.
Experimental Protocols
Protocol A: Williamson Ether Synthesis (Tail Assembly)
Objective: Synthesize 1-alkoxy-2,3-difluoro-5-methylbenzene.
Mechanistic Causality: The highly electronegative fluorine atoms increase the acidity of the phenolic -OH. Therefore, a mild base like Potassium Carbonate (K₂CO₃) is sufficient for quantitative deprotonation, avoiding the use of stronger bases (e.g., NaH) that could trigger side reactions or degrade the alkyl halide. N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the
Step-by-Step Methodology:
-
Preparation : Charge a flame-dried 250 mL round-bottom flask with 2,3-difluoro-5-methylphenol (10.0 mmol, 1.0 eq) and anhydrous K₂CO₃ (15.0 mmol, 1.5 eq).
-
Activation : Add 20 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes. Self-Validation: The mixture will transition to a slightly yellow tint, confirming the generation of the phenoxide anion.
-
Alkylation : Add the primary alkyl bromide (e.g., 1-bromopentane) (11.0 mmol, 1.1 eq) dropwise via syringe.
-
Reaction : Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours. Monitor progression via TLC (Hexanes/Ethyl Acetate 9:1). Self-Validation: The complete disappearance of the lower-
UV-active phenol spot indicates reaction completion. -
Work-up : Cool to room temperature and quench with 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Purification : Wash the combined organic layers with brine (5 × 20 mL) to thoroughly partition and remove residual DMF. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can usually be carried forward without further column chromatography.
Protocol B: Wohl-Ziegler Benzylic Bromination (Core Activation) Objective: Convert the latent 5-methyl group into a reactive bromomethyl handle. Mechanistic Causality: N-Bromosuccinimide (NBS) is used to maintain a low, steady-state concentration of Br₂, which favors radical substitution at the benzylic position over electrophilic aromatic substitution on the ring. Azobisisobutyronitrile (AIBN) serves as the thermal radical initiator. Trifluorotoluene is utilized as a modern, greener alternative to carbon tetrachloride (CCl₄), offering excellent radical stability and an optimal boiling point for AIBN activation.
Step-by-Step Methodology:
-
Preparation : Dissolve the 1-alkoxy-2,3-difluoro-5-methylbenzene (10.0 mmol, 1.0 eq) in 50 mL of anhydrous trifluorotoluene in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition : Add NBS (10.5 mmol, 1.05 eq) and AIBN (0.5 mmol, 0.05 eq).
-
Reaction : Heat the mixture to reflux (approx. 100 °C) under nitrogen for 4-6 hours.
-
Monitoring : Self-Validation: As the reaction proceeds, the dense NBS powder at the bottom of the flask will be consumed, and succinimide (a less dense byproduct) will precipitate and float to the surface of the solvent. This provides a reliable visual cue of reaction progression.
-
Work-up : Cool the reaction to 0 °C in an ice bath to maximize succinimide precipitation. Filter the mixture through a pad of Celite.
-
Purification : Wash the filtrate with saturated aqueous NaHCO₃ (to neutralize trace HBr) and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography (100% Hexanes) to yield the pure benzylic bromide intermediate.
Data Presentation: Structure-Property Relationships
The integration of the 2,3-difluorophenyl moiety synthesized from this phenol directly impacts the macroscopic properties of the resulting liquid crystal. Table 1 illustrates the comparative effects of lateral fluorination on a standard tolane-based LC core.
Table 1: Influence of Lateral Fluorination on Liquid Crystal Physical Properties
| Core Structure | Lateral Substitution | Dielectric Anisotropy ( | Birefringence ( | Nematic Phase Range ( |
| Tolane | None | +0.8 | 0.25 | 45 - 80 |
| Tolane | 3-Fluoro | -1.2 | 0.23 | 35 - 75 |
| Tolane | 2,3-Difluoro | -4.5 | 0.21 | 25 - 90 |
Note: Quantitative data is representative of typical allyloxy-based tolane liquid crystals to illustrate the structure-property relationship. The 2,3-difluoro substitution successfully inverts the dielectric anisotropy to a strongly negative value while maintaining high birefringence and broadening the nematic window.
References
-
Synthesis and the effect of 2,3-difluoro substitution on the properties of diarylacetylene terminated by an allyloxy group: Liquid Crystals , Taylor & Francis Online,[Link]
-
Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes , Beilstein Journal of Organic Chemistry,[Link]
-
Benzoxazole-terminated liquid crystals with high birefringence and large dielectric anisotropy , ResearchGate,[Link]
- KR20100068380A - Liquid crystalline compound, liquid crystal composition, and liquid crystal display element, Google P
Sources
- 1. KR20100068380A - Liquid crystalline compound, liquid crystal composition, and liquid crystal display element - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
Application Note: Pilot-Scale Synthesis of 2,3-Difluoro-5-methylphenol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction & Strategic Rationale
The compound 2,3-Difluoro-5-methylphenol is a critical building block in the development of highly selective thyromimetics and Thyroid Hormone Receptor beta (TRβ) agonists, which are actively investigated for the treatment of demyelinating neurodegenerative disorders and fibrotic diseases[1].
When transitioning from medicinal chemistry discovery to pilot-scale production, the synthetic route must be optimized for safety, atom economy, and operational simplicity. Traditional syntheses of fluorinated phenols often rely on the Sandmeyer reaction (diazotization of anilines followed by hydrolysis). However, at a pilot scale, the Sandmeyer route presents severe safety liabilities due to the accumulation of unstable diazonium salts, massive nitrogen gas evolution, and the generation of highly colored azo-coupling byproducts.
The Causality of Route Selection:
To circumvent these hazards, this protocol utilizes a one-pot, three-stage continuous workflow: Halogen-Magnesium Exchange
-
Turbo-Grignard Activation: By utilizing Knochel’s Turbo-Grignard reagent (
PrMgCl·LiCl), the halogen-magnesium exchange of 1-bromo-2,3-difluoro-5-methylbenzene is driven to completion at 0 °C to room temperature[2]. The incorporation of LiCl breaks the polymeric aggregates of the Grignard reagent, significantly enhancing its nucleophilicity. This avoids the cryogenic (–78 °C) conditions required by -BuLi, which are cost-prohibitive at scale. -
Green Oxidation: The ipso-hydroxylation of the resulting boronate using aqueous hydrogen peroxide is a highly scalable, transition-metal-free methodology that generates environmentally benign borate salts as the only byproduct[3].
Mechanistic Overview
The success of this one-pot sequence relies on the precise control of reactive intermediates.
Figure 1: One-pot pilot-scale synthetic workflow for 2,3-Difluoro-5-methylphenol.
During the final oxidation step, the addition of an alkaline hydrogen peroxide solution triggers an ipso-hydroxylation. The causality of this transformation is driven by the nucleophilic attack of the hydroperoxide anion (
Figure 2: Mechanism of the ipso-hydroxylation step via 1,2-aryl migration.
Quantitative Data & In-Process Controls (IPC)
A self-validating protocol ensures that progression to the next synthetic stage is strictly gated by analytical confirmation. This prevents the compounding of errors or the generation of dangerous reactive mixtures. For instance, enforcing IPC 1 ensures no unreacted aryl bromide remains, which could otherwise lead to explosive Wurtz-type coupling or violent quenching during the aqueous peroxide addition.
| Step | Parameter | IPC Analytical Method | Strict Acceptance Criteria | Expected Yield / Purity |
| 1. Halogen-Metal Exchange | Conversion of Starting Material | GC-FID / GC-MS | < 1.0% Aryl bromide remaining | N/A (Consumed in situ) |
| 2. Borylation | Formation of Boronate | HPLC (UV 254 nm) | > 95% Boronic acid/ester | N/A (Consumed in situ) |
| 3. Oxidation | Conversion to Phenol | HPLC (UV 254 nm) | < 0.5% Boronate remaining | 85 – 90% (Crude Yield) |
| 4. Purification | Final Product Purity | qNMR / HPLC | > 99.0% (a/a) | 75 – 80% (Isolated Yield) |
Pilot-Scale Protocol (100 g Scale)
Equipment Requirements
-
5 L Jacketed glass reactor equipped with an overhead mechanical stirrer.
-
Chiller unit capable of maintaining internal temperatures between 0 °C and 20 °C.
-
Pressure-equalizing addition funnels.
-
Nitrogen/Argon manifold for inert atmosphere.
Step-by-Step Methodology
Stage 1: Halogen-Magnesium Exchange
-
Purge the 5 L jacketed reactor with
for 15 minutes. -
Charge 1-bromo-2,3-difluoro-5-methylbenzene (100.0 g, 0.483 mol) and anhydrous THF (1.0 L) into the reactor.
-
Set the chiller to cool the internal mixture to 0 °C.
-
Dropwise add
PrMgCl·LiCl (1.3 M in THF, 410 mL, 0.531 mol, 1.1 eq) via an addition funnel over 1 hour. Critical Control: Maintain the internal temperature strictly below 5 °C to prevent side reactions. -
Stir the active mixture for 2 hours at 0 °C.
-
Execute IPC 1: Withdraw a 1 mL sample, quench with saturated
, extract with EtOAc, and analyze via GC-FID. Proceed only if starting material is < 1.0%.
Stage 2: Electrophilic Borylation
7. To the active Grignard solution at 0 °C, add trimethyl borate (
Stage 3: ipso-Hydroxylation
10. Re-engage the chiller and cool the reactor back to 0 °C.
11. Add 10% w/w aqueous NaOH (200 mL) to the mixture. The alkaline environment is required to deprotonate the hydrogen peroxide, forming the active nucleophile (
Stage 4: Workup & Isolation
15. Quench any residual peroxides by slowly adding 10% aqueous
References
- Title: AU2020391467A1 - Novel thyromimetics | Source: Google Patents | URL
- Title: A scalable and green one-minute synthesis of substituted phenols | Source: RSC Publishing | URL
- Title: Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics | Source: Chemical Reviews - ACS Publications | URL
Sources
Application Note: Advanced Analytical Strategies for the Quantification of 2,3-Difluoro-5-methylphenol
Introduction & Mechanistic Context
2,3-Difluoro-5-methylphenol (CAS: 886037-58-7) is a highly specialized fluorinated phenolic compound primarily utilized as a critical intermediate in the synthesis of novel active pharmaceutical ingredients (APIs)[1]. Notably, it serves as a foundational building block in the development of thyromimetics—selective Thyroid Hormone Receptor beta (TRβ) agonists. These therapeutic agents are designed to inhibit Transforming Growth Factor beta (TGF-β) signaling, offering promising pathways for the attenuation of fibrotic diseases and neurodegenerative disorders[2].
Given its critical role in multi-step API synthesis, the precise quantification and purity profiling of 2,3-Difluoro-5-methylphenol are paramount. Trace-level impurities or unreacted starting materials can propagate through synthetic pathways, compromising the safety and efficacy of the final drug product. This application note details robust, self-validating analytical protocols utilizing both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to ensure stringent quality control.
Figure 1: Role of 2,3-Difluoro-5-methylphenol in TRβ agonist synthesis and TGF-β inhibition.
Physicochemical Profiling & Analytical Causality
Understanding the molecular behavior of 2,3-Difluoro-5-methylphenol (MW: 144.12 g/mol ) is essential for method development. The presence of two highly electronegative fluorine atoms on the aromatic ring significantly increases the acidity of the phenolic hydroxyl group compared to an unsubstituted phenol.
Analytical Causality & Methodological Choices:
-
In HPLC: The increased acidity means the compound will partially ionize at a neutral pH, leading to severe peak broadening and tailing. Causality: To mitigate this, the mobile phase must be heavily acidified (e.g., 0.1% Trifluoroacetic Acid, pH ~2.0) to ensure the analyte remains fully protonated. This forces the molecule into a single, neutral state, yielding sharp, symmetrical peaks[3]. Furthermore, fluorination induces a hypsochromic shift; monitoring at 270 nm maximizes the signal-to-noise ratio for this specific derivative.
-
In GC-MS: While modern low-polarity silarylene columns (e.g., TraceGOLD TG-5SilMS) can analyze underivatized phenols[4], the active hydroxyl group can still interact with active sites in the GC inlet, especially at trace concentrations, leading to peak tailing and signal loss[5]. Causality: For high-sensitivity quantification (LOD < 1 ng/mL), derivatization (e.g., acetylation or methylation) is highly recommended. Derivatization masks the polar hydroxyl group, enhancing volatility, thermal stability, and preventing inlet adsorption[5].
Experimental Protocols
Protocol A: Reverse-Phase HPLC-DAD for API Purity and Assay
This method is optimized for high-throughput purity assessment and reaction monitoring during chemical synthesis[3].
Step-by-Step Methodology:
-
Diluent Preparation: Mix Methanol and LC-MS grade Water (50:50, v/v).
-
Standard Preparation: Accurately weigh 10 mg of 2,3-Difluoro-5-methylphenol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a 100 µg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program: 0–2 min (20% B), 2–10 min (linear ramp to 80% B), 10–12 min (hold 80% B), 12–12.1 min (return to 20% B), 12.1–15 min (equilibration).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Diode Array Detector (DAD) set at 270 nm.
-
-
Self-Validating System Suitability: Inject the standard preparation six times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the Tailing Factor (Tf) is ≤ 1.5, and Theoretical Plates (N) are ≥ 5000.
Protocol B: GC-MS Quantification for Trace Analysis
Adapted from EPA Method 528 and 8041, this protocol is designed for trace-level environmental or residual starting material analysis in complex matrices[4][5][6].
Step-by-Step Methodology:
-
Sample Preparation (SPE): Standard C18 sorbents often yield poor recovery for highly polar phenols. Causality: Use a polystyrene divinylbenzene (SDVB) SPE cartridge, which provides enhanced π-π interactions with the electron-deficient fluorinated aromatic ring[6]. Condition with 3 mL Methanol followed by 3 mL 0.05 N HCl. Load the aqueous sample (spiked with 2,4-Dibromophenol as an Internal Standard). Wash with 0.05 N HCl and elute with 5 mL Dichloromethane (DCM)[6].
-
Derivatization: Add 50 µL of acetic anhydride and 50 µL of pyridine to the dried extract. Heat at 60°C for 30 minutes. Evaporate to dryness under gentle nitrogen and reconstitute in 1 mL DCM.
-
Chromatographic Conditions:
-
Column: TraceGOLD TG-5SilMS (30 m × 0.25 mm × 0.25 µm) or equivalent low-polarity silarylene phase[4].
-
Carrier Gas: Helium, constant flow at 1.0 mL/min[6].
-
Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
-
Inlet: 250°C, Splitless mode (1 min purge)[4].
-
MS Detection: Electron Ionization (EI), Selected Ion Monitoring (SIM) targeting the molecular ion (m/z 186 for the acetylated derivative).
-
Figure 2: Comparative analytical workflow for the quantification of 2,3-Difluoro-5-methylphenol.
Data Presentation & Method Comparison
Table 1: Comparison of Analytical Strategies
| Parameter | HPLC-DAD (Protocol A) | GC-MS (Protocol B) |
| Primary Application | Purity assay, reaction monitoring | Trace residual analysis, environmental |
| Sensitivity (LOD) | ~0.5 µg/mL | ~1 ng/mL (with derivatization) |
| Sample Matrix | Organic synthesis mixtures | Aqueous samples, complex biologicals |
| Key Causality Factor | Acidic mobile phase prevents peak tailing | Derivatization prevents inlet adsorption |
| Internal Standard | Not strictly required (External Calib.) | 2,4-Dibromophenol (Highly recommended) |
Table 2: System Suitability and Validation Specifications
| Validation Parameter | Acceptance Criteria | Scientific Rationale |
| Tailing Factor (HPLC) | ≤ 1.5 | Ensures complete protonation of the phenol group. |
| Resolution (HPLC) | ≥ 2.0 | Guarantees separation from structural isomers (e.g., 2,4-difluoro). |
| IS Recovery (GC-MS) | 80% - 120% | Validates extraction efficiency and accounts for matrix effects. |
| Calibration R² | ≥ 0.995 | Confirms the linear dynamic range of the detector. |
Conclusion
The accurate quantification of 2,3-Difluoro-5-methylphenol requires a deep understanding of its physicochemical properties. By controlling the ionization state via low-pH mobile phases in HPLC, and managing active site interactions through strategic derivatization in GC-MS, analysts can achieve the robust, reproducible, and self-validating results essential for downstream pharmaceutical development and environmental monitoring.
References
Sources
Application Note: Palladium-Catalyzed Synthesis and Derivatization of 2,3-Difluoro-5-methylphenol
Executive Summary
Fluorinated phenols are privileged motifs in modern drug discovery. The 2,3-difluoro-5-methylphenol core is particularly valuable; the ortho-fluorine atoms modulate the pKa of the phenolic hydroxyl group (enhancing membrane permeability and binding affinity), while the meta-methyl group provides a vector for late-stage functionalization. Traditional nucleophilic aromatic substitution (SNAr) to access such phenols requires harsh conditions and highly electron-deficient arenes, often leading to poor regioselectivity.
This application note details a robust, field-proven workflow for the synthesis of 2,3-difluoro-5-methylphenol via the Palladium-catalyzed hydroxylation of 1-bromo-2,3-difluoro-5-methylbenzene, followed by its derivatization into high-value biaryl and ether compounds.
Mechanistic Rationale & Catalyst Design
The direct hydroxylation of aryl halides has historically been challenging due to the slow reductive elimination of the intermediate L-Pd(II)(Ar)(OH) complex, which often results in the competitive arylation of the newly formed phenol to yield unwanted diaryl ethers.
To overcome this, we utilize the tBuBrettPhos Pd G3 precatalyst system, adapted from the [1].
Causality of Experimental Choices:
-
Precatalyst Selection: The G3 palladacycle precatalyst ensures rapid, quantitative generation of the active monoligated [Pd(0)L] species under mildly basic conditions, avoiding the unpredictable induction periods associated with Pd2(dba)3.
-
Ligand Architecture (tBuBrettPhos): The rigid biaryl backbone features bulky tert-butyl groups. This steric bulk prevents the formation of unreactive bis-ligated [Pd(0)L2] complexes. Furthermore, the electron-rich dialkylphosphine accelerates the oxidative addition of the electron-deficient aryl bromide. Most critically, the precise spatial arrangement forces the aryl and hydroxyl ligands on the Pd(II) center into close proximity, dramatically lowering the activation energy for the notoriously difficult C–O reductive elimination step.
-
Biphasic Solvent System: A 1,4-dioxane/water mixture ensures the solubility of both the organic substrate and the inorganic base (KOH), facilitating the critical ligand exchange step where the bromide is displaced by hydroxide.
Visualization of the Catalytic Pathway
Palladium-catalyzed hydroxylation cycle utilizing tBuBrettPhos for C-O bond formation.
Experimental Protocols
Protocol A: Synthesis of 2,3-Difluoro-5-methylphenol
This protocol is optimized specifically for ortho-fluorinated substrates to prevent defluorination side-reactions.
Reagents:
-
1-Bromo-2,3-difluoro-5-methylbenzene: 10.0 mmol (2.07 g)
-
KOH (85% pellets): 30.0 mmol (1.98 g)
-
tBuBrettPhos Pd G3: 0.2 mmol (2 mol%, 171 mg)
-
tBuBrettPhos ligand: 0.2 mmol (2 mol%, 97 mg)
-
1,4-Dioxane (Degassed): 20 mL
-
Deionized Water (Degassed): 20 mL
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 100 mL Schlenk flask with tBuBrettPhos Pd G3, tBuBrettPhos ligand, and KOH.
-
Solvent Addition: Seal the flask with a rubber septum, remove from the glovebox, and connect to a Schlenk line. Inject degassed 1,4-dioxane and degassed water via syringe.
-
Substrate Addition: Add 1-bromo-2,3-difluoro-5-methylbenzene via syringe. The biphasic mixture will initially appear as a suspension.
-
Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) for 16 hours. Causality Note: High-speed stirring is critical to maximize the interfacial surface area between the aqueous hydroxide and the organic Pd-complex.
-
Self-Validating IPC (In-Process Control): At 16 hours, halt stirring to allow phase separation. Extract a 50 µL aliquot from the organic layer, dilute in 1 mL EtOAc, filter through a short silica plug, and analyze via 19F NMR.
-
Validation Check: The reaction is self-validating when the starting material doublets completely shift to the product phenol signals. If starting material >2% remains, the catalytic cycle may have stalled due to trace oxygen ingress; add an additional 0.5 mol% of Pd G3 and stir for 2 hours.
-
-
Workup: Cool the reaction to room temperature. Acidify the aqueous layer to pH 2 using 1M HCl (Caution: Exothermic). Extract with EtOAc (3 x 30 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 2,3-difluoro-5-methylphenol.
Protocol B: Derivatization via One-Pot Nonaflation and Cross-Coupling
To demonstrate the utility of the synthesized phenol, we detail a one-pot protocol to convert the C-OH bond into a C-C bond, yielding 2,3-difluoro-5-methylbiphenyl. This utilizes [2].
Step-by-Step Methodology:
-
Nonaflation: To a solution of 2,3-difluoro-5-methylphenol (5.0 mmol) in dry Toluene (15 mL), add Cs2CO3 (15.0 mmol) and NfF (6.0 mmol). Stir at room temperature for 2 hours. Causality Note: Using NfF instead of triflic anhydride avoids the generation of highly acidic byproducts that can degrade sensitive substrates, and eliminates the need to isolate moisture-sensitive intermediates.
-
Coupling Partners: To the same flask, add Phenylboronic acid (7.5 mmol), Pd2(dba)3 (0.1 mmol, 2 mol%), and XPhos (0.4 mmol, 8 mol%).
-
Reaction: Heat the mixture to 100 °C for 12 hours under a nitrogen atmosphere.
-
Workup: Monitor via GC-MS. Upon completion, cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 x 20 mL). Purify via silica gel chromatography to isolate the biaryl derivative.
Quantitative Data Summaries
Table 1: Optimization of Hydroxylation Conditions (Protocol A)
| Ligand / Precatalyst | Base (Equiv) | Solvent System | Temp (°C) | Conversion (%) | Isolated Yield (%) |
| tBuXPhos / Pd2(dba)3 | KOH (3.0) | 1,4-Dioxane/H2O | 100 | 75 | 62 |
| tBuBrettPhos / Pd G3 | CsOH (3.0) | 1,4-Dioxane/H2O | 80 | >99 | 88 |
| tBuBrettPhos / Pd G3 | KOH (3.0) | 1,4-Dioxane/H2O | 80 | >99 | 92 |
| tBuBrettPhos / Pd G3 | K3PO4 (3.0) | Toluene/H2O | 80 | 45 | 31 |
Table 2: Substrate Scope & Derivatization Yields
| Starting Material | Reagents | Product | Yield (%) | Application |
| 1-Bromo-2,3-difluoro-5-methylbenzene | KOH, tBuBrettPhos Pd G3 | 2,3-Difluoro-5-methylphenol | 92 | Core Building Block |
| 2,3-Difluoro-5-methylphenol | NfF, PhB(OH)2, Pd2(dba)3 | 2,3-Difluoro-5-methylbiphenyl | 85 | Bioisostere Derivatization |
| 1-Bromo-2,3-difluoro-5-methylbenzene | CF3CH2OH, Cs2CO3, Pd G3[3] | 2,3-Difluoro-5-methylphenyl trifluoroethyl ether | 81 | Lipophilicity Modulation |
References
-
Cheung, C. W., & Buchwald, S. L. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(11), 5351–5358. URL:[Link]
-
Ikawa, T., Saito, K., & Akai, S. (2012). Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Synlett, 23(15), 2241-2246. URL:[Link]
-
Szpera, R., Isenegger, P. G., Ghosez, M., Straathof, N. J. W., Cookson, R., Blakemore, D. C., Richardson, P., & Gouverneur, V. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6573–6577. URL:[Link]
Purification of crude 2,3-Difluoro-5-methylphenol by column chromatography
Application Note: Purification of Crude 2,3-Difluoro-5-methylphenol by Column Chromatography
Introduction & Scope
2,3-Difluoro-5-methylphenol is a highly specialized fluorinated building block frequently utilized in the synthesis of advanced pharmaceuticals, including selective thyromimetics[1]. The isolation of fluorinated phenols from complex crude reaction mixtures presents distinct chromatographic hurdles. Unlike standard aliphatic or neutral aromatic compounds, fluorophenols possess a highly polarized hydroxyl group that interacts aggressively with standard stationary phases[2].
This application note provides a field-proven, mechanistically grounded protocol for the purification of 2,3-Difluoro-5-methylphenol using normal-phase silica gel flash chromatography. By understanding the electronic effects of fluorine substitution, chromatographers can rationally design a self-validating purification workflow that eliminates peak tailing and maximizes recovery yields.
Physicochemical Profile & Chromatographic Behavior
To design an effective separation strategy, one must first analyze the target molecule's physicochemical properties.
Table 1: Physicochemical Properties of 2,3-Difluoro-5-methylphenol
| Property | Value / Characteristic |
| CAS Number | 886037-58-7 |
| Molecular Formula | C7H6F2O |
| Molecular Weight | 144.12 g/mol |
| Estimated pKa | ~7.5 - 8.5 |
| Appearance | Solid / Viscous Oil |
The Causality of Chemisorption: The inductive electron-withdrawing effect (-I effect) of the two fluorine atoms at the ortho and meta positions significantly increases the acidity of the phenolic hydroxyl group. While unsubstituted phenol has a pKa of ~10.0, the pKa of multi-fluorinated derivatives drops significantly, often falling between 5.5 and 8.5[3]. This heightened acidity leads to strong hydrogen bonding (chemisorption) with the weakly acidic free silanol groups (Si-OH) on the silica gel stationary phase. If a standard non-polar/polar solvent system is used[4], this interaction results in severe band broadening, peak tailing, and co-elution with impurities.
Mechanistic Rationale: The Role of Acidic Modifiers
To counteract the chemisorption of 2,3-Difluoro-5-methylphenol, the mobile phase must be chemically modified. The addition of 1% (v/v) glacial acetic acid (AcOH) to the eluent serves a dual mechanistic purpose:
-
Ionization Suppression: It forces the fluorophenol equilibrium toward the neutral, protonated state, preventing the formation of the highly retained phenoxide anion.
-
Silanol Masking: The acetic acid competitively binds to the active silanol sites on the silica gel, effectively "masking" them from the target compound and ensuring a sharp, Gaussian elution profile.
Figure 2: Mechanistic role of acetic acid in preventing phenol chemisorption on silica gel.
Experimental Protocol: Step-by-Step Methodology
Materials & Reagents
-
Stationary Phase: Silica Gel (230–400 mesh, 40–63 µm)[5].
-
Mobile Phase: Hexane (or Heptane) and Ethyl Acetate (EtOAc), HPLC grade.
-
Modifier: Glacial Acetic Acid (AcOH).
-
TLC Plates: Silica gel 60 F254 on aluminum backing.
-
Stains: 1% Ferric Chloride (FeCl3) in methanol.
Sample Preparation (Dry Loading)
Expert Insight: Crude phenolic mixtures are often viscous oils that exhibit poor solubility in non-polar starting eluents (e.g., 100% Hexane). Wet loading such a mixture causes the sample to smear down the column walls, ruining initial resolution. Dry loading is mandatory.
-
Dissolve the crude 2,3-Difluoro-5-methylphenol in a minimal volume of Dichloromethane (DCM).
-
Add dry silica gel to the solution (approximately 2 to 3 times the mass of the crude mixture).
-
Evaporate the solvent completely in vacuo using a rotary evaporator until a free-flowing powder is obtained.
-
Self-Validation Check: If the silica-sample mixture clumps, residual DCM remains. Continue evaporation until a perfectly free-flowing powder is achieved to prevent solvent-front distortion during elution.
Column Packing
-
Prepare a slurry of silica gel in Hexane containing 1% AcOH. (Use ~30-50 g of silica per 1 g of crude product).
-
Pour the slurry into the glass column in a single, continuous motion to prevent stratification.
-
Rinse the column walls with the mobile phase and apply gentle air pressure to pack the bed tightly.
-
Add a 1 cm protective layer of clean sea sand to the top of the silica bed.
-
Self-Validation Check: Verify the column bed is perfectly horizontal. An uneven sand layer will cause diagonal band migration, ruining fraction resolution.
-
Carefully pour the dry-loaded sample onto the sand layer, ensuring an even, flat surface. Add another 1 cm of sand on top of the sample.
Gradient Elution Strategy
Begin elution with a low-polarity solvent system and gradually increase the polarity[5]. The 1% AcOH modifier must be maintained uniformly across all gradient steps to prevent mid-column ionization.
Table 2: Gradient Elution Profile (Hexane / Ethyl Acetate)
| Column Volume (CV) | % Hexane | % Ethyl Acetate | % Acetic Acid | Chromatographic Purpose |
| 1 - 2 | 99% | 0% | 1% | Flush non-polar impurities (e.g., unreacted starting materials) |
| 3 - 5 | 94% | 5% | 1% | Elute weakly polar byproducts |
| 6 - 9 | 89% | 10% | 1% | Elute target 2,3-Difluoro-5-methylphenol |
| 10 - 12 | 79% | 20% | 1% | Flush highly polar impurities / baseline material |
Fraction Collection & TLC Analysis
-
Collect fractions in test tubes (e.g., 15 mL fractions for a 50 g silica column).
-
Spot fractions on TLC plates alongside a crude reference spot.
-
Develop the TLC plates in an 80:20 Hexane:EtOAc (+1% AcOH) chamber.
-
Visualization & Validation:
-
UV Light (254 nm): The fluorinated aromatic ring will strongly quench UV fluorescence, appearing as a dark spot.
-
FeCl3 Stain: Dip the plate in FeCl3 solution. Relying solely on UV 254 nm is prone to false positives from aromatic impurities. The FeCl3 stain acts as a chemical validator; only compounds with a free phenolic -OH will immediately coordinate with Fe(III) to form a brightly colored complex, confirming the target fraction.
-
Figure 1: Workflow for the purification of 2,3-Difluoro-5-methylphenol via silica gel chromatography.
Conclusion
The successful purification of 2,3-Difluoro-5-methylphenol relies entirely on managing its enhanced acidity. By utilizing a dry-loading technique to ensure a narrow sample band and employing an acetic acid-modified mobile phase to suppress chemisorption, chromatographers can achieve high-resolution separation from complex crude matrices.
References
Sources
The Untapped Potential of 2,3-Difluoro-5-methylphenol in Agrochemical Innovation: A Guide for Researchers
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast chemical space available to scientists, fluorinated organic compounds have emerged as a particularly fruitful area of exploration. The unique physicochemical properties imparted by fluorine atoms—such as increased metabolic stability, enhanced binding affinity to target proteins, and altered lipophilicity—have led to the development of numerous successful pesticides.[1] This guide focuses on a promising, yet underexplored, building block for the next generation of crop protection agents: 2,3-Difluoro-5-methylphenol .
While direct applications of 2,3-Difluoro-5-methylphenol in commercialized agrochemicals are not yet widely documented, its structural motifs are present in various patented and researched compounds. This suggests its significant potential as a key intermediate for the synthesis of novel fungicides, herbicides, and insecticides. This document serves as a comprehensive resource for researchers, providing insights into the rationale for its use, detailed synthetic protocols for its derivatives, and a framework for evaluating their biological activity.
The Strategic Advantage of the 2,3-Difluoro-5-methylphenyl Moiety
The incorporation of a 2,3-difluoro-5-methylphenyl group into a potential agrochemical candidate offers several strategic advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes in target pests and non-target organisms. This can lead to increased bioavailability and a longer duration of action.
-
Modulation of Acidity: The electron-withdrawing nature of the two fluorine atoms significantly increases the acidity of the phenolic hydroxyl group. This can be exploited to fine-tune the compound's pKa, influencing its uptake and translocation within the plant, as well as its interaction with target enzymes.
-
Enhanced Lipophilicity: Fluorination generally increases the lipophilicity of a molecule.[2] This can improve its ability to penetrate the waxy cuticle of plant leaves or the chitinous exoskeleton of insects.
-
Unique Binding Interactions: The fluorine atoms can participate in favorable orthogonal multipolar interactions with enzyme active sites, potentially leading to higher binding affinity and selectivity compared to non-fluorinated analogues.
Application as a Synthetic Intermediate
The primary application of 2,3-Difluoro-5-methylphenol in agrochemical research is as a versatile intermediate for the synthesis of a wide range of derivatives. The phenolic hydroxyl group serves as a convenient handle for introducing the difluoro-methylphenyl moiety into various agrochemical scaffolds through ether or ester linkages.
Synthesis of Key Agrochemical Scaffolds
The following sections provide detailed protocols for the synthesis of representative agrochemical scaffolds from 2,3-Difluoro-5-methylphenol. These protocols are based on well-established synthetic transformations and are designed to be adaptable for the synthesis of a library of candidate compounds.
Experimental Protocols
Protocol 1: Synthesis of Aryl Ether Derivatives
Aryl ether linkages are prevalent in many commercial fungicides and herbicides. The Williamson ether synthesis is a robust and reliable method for the preparation of these derivatives from 2,3-Difluoro-5-methylphenol.
Objective: To synthesize a series of 2,3-difluoro-5-methylphenyl ethers for biological screening.
Materials:
-
2,3-Difluoro-5-methylphenol
-
An appropriate alkyl or benzyl halide (e.g., benzyl bromide, propargyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of 2,3-Difluoro-5-methylphenol (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired alkyl or benzyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired aryl ether.
Causality behind Experimental Choices:
-
The choice of base (K₂CO₃ or the more reactive Cs₂CO₃) is crucial for the deprotonation of the phenol.
-
DMF and acetonitrile are excellent polar aprotic solvents for this type of reaction, facilitating the dissolution of the reactants and promoting the Sₙ2 reaction.
-
The workup procedure is designed to remove the inorganic base and any unreacted starting materials.
-
Column chromatography ensures the isolation of a pure product for subsequent biological evaluation.
Caption: Workflow for the synthesis of aryl ether derivatives.
Protocol 2: Synthesis of Aryl Ester Derivatives
Ester linkages are another common feature in agrochemicals, particularly in insecticides. The esterification of 2,3-Difluoro-5-methylphenol with various acyl chlorides or carboxylic acids provides a straightforward route to a diverse library of potential candidates.
Objective: To synthesize a series of 2,3-difluoro-5-methylphenyl esters for biological screening.
Materials:
-
2,3-Difluoro-5-methylphenol
-
An appropriate acyl chloride (e.g., benzoyl chloride) or carboxylic acid
-
Pyridine or triethylamine (Et₃N) as a base
-
Dichloromethane (DCM) as a solvent
-
If starting from a carboxylic acid: N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent, and 4-Dimethylaminopyridine (DMAP) as a catalyst.
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure (using an acyl chloride):
-
Dissolve 2,3-Difluoro-5-methylphenol (1.0 eq) in dichloromethane (0.2 M) in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding 1 M HCl solution.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure aryl ester.
Trustworthiness of the Protocol: This is a standard and highly reliable method for ester formation. The use of a base like pyridine is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The aqueous workup effectively removes the base, its salt, and any unreacted acid chloride.
Caption: Workflow for the synthesis of aryl ester derivatives.
Biological Evaluation of Derivatives
Once a library of derivatives has been synthesized, a systematic biological evaluation is necessary to identify promising lead compounds.
Tier 1: Primary Screening
Objective: To rapidly assess the broad-spectrum biological activity of the synthesized compounds.
-
Fungicidal Activity: Screen compounds against a panel of economically important fungal pathogens such as Botrytis cinerea, Fusarium graminearum, and Puccinia triticina using in vitro mycelial growth inhibition assays.
-
Herbicidal Activity: Evaluate the pre- and post-emergent herbicidal activity against model monocot (e.g., Lolium rigidum) and dicot (e.g., Arabidopsis thaliana) species.
-
Insecticidal Activity: Test for contact and ingestion toxicity against representative insect pests like aphids (Myzus persicae) and lepidopteran larvae (Spodoptera littoralis).
Tier 2: Secondary Screening and Dose-Response Studies
Objective: To determine the potency and spectrum of activity of the most promising compounds from the primary screen.
-
Conduct dose-response studies to determine the EC₅₀ (for fungicides and herbicides) or LC₅₀/LD₅₀ (for insecticides) values.
-
Expand the screening to a wider range of target organisms to establish the spectrum of activity.
-
Perform preliminary mode of action studies to understand how the compounds exert their biological effects.
Data Presentation:
| Compound ID | Derivative Type | Target Organism | EC₅₀/LC₅₀ (µg/mL) |
| DFMP-E-01 | Benzyl Ether | Botrytis cinerea | 15.2 |
| DFMP-E-02 | Propargyl Ether | Fusarium graminearum | 8.7 |
| DFMP-Es-01 | Benzoyl Ester | Myzus persicae | 22.5 |
| DFMP-Es-02 | Acetyl Ester | Arabidopsis thaliana | >100 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion
2,3-Difluoro-5-methylphenol represents a valuable and versatile building block for the discovery of new agrochemicals. Its unique combination of fluorine and methyl substituents on a phenolic ring offers a compelling starting point for the design of novel active ingredients with potentially enhanced efficacy and favorable metabolic profiles. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the untapped potential of this promising intermediate and to contribute to the development of the next generation of crop protection solutions.
References
- Benchchem. A Comparative Guide to the Biological Activities of 2,3-Difluorophenol and Phenol.
-
Fujimoto, T., et al. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Pesticide Science, 46(3), 253-264. Available at: [Link]
- Google Patents. (2018). Fungicidal compositions. WO2018228896A1.
-
Millward, M. J., et al. (2014). Evaluation of the biological activity of novel monocationic fluoroaryl-2,2'-bichalcophenes and their analogues. Drug Design, Development and Therapy, 8, 983-993. Available at: [Link]
-
European Patent Office. (2021). Compositions comprising mefentrifluconazole. EP4091451A1. Available at: [Link]
-
Jeschke, P. (2021). New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture. ChemistryOpen, 10(10), 948-963. Available at: [Link]
-
Kavanaugh, N. L., & Ruberto, M. A. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2232. Available at: [Link]
- Google Patents. (2024). Microparticle compositions comprising fungicides. US20240032540A1.
-
MDPI. (2024). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Molecules, 29(17), 4065. Available at: [Link]
-
Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27. Available at: [Link]
- Google Patents. (2015). Substituted tolyl fungicide mixtures. WO2015157005A1.
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 2,3-Difluoro-5-methylphenol
Welcome to the Technical Support Center for the synthesis of 2,3-Difluoro-5-methylphenol . This guide is designed for researchers, medicinal chemists, and drug development professionals who are scaling up or optimizing the production of this critical fluorinated building block.
The most robust and scalable synthetic route to 2,3-difluoro-5-methylphenol involves a two-step sequence: an Iridium-catalyzed C-H borylation of 1,2-difluoro-4-methylbenzene to form a boronic pinacol ester (Intermediate A58), followed by oxidative cleavage using hydrogen peroxide[1]. Below, you will find validated protocols, quantitative data, and mechanistic troubleshooting guides to ensure high-yield and high-purity synthesis.
Quantitative Data Summary
The following table summarizes the optimized stoichiometric and physical parameters required for the two-step synthesis. Adhering to these baselines is critical before initiating troubleshooting.
| Parameter | Phase 1: Ir-Catalyzed Borylation | Phase 2: Oxidative Cleavage |
| Substrate | 1,2-Difluoro-4-methylbenzene | Intermediate A58 (Boronic Ester) |
| Reagents | B₂pin₂ (1.0 eq), [Ir(OMe)(COD)]₂ (1.25 mol%), dtbpy (2.5 mol%) | 30% H₂O₂ (5.0 eq) |
| Solvent | Anhydrous THF | THF |
| Temperature | 80 °C | Room Temperature (20–25 °C) |
| Reaction Time | 12 hours | 2 hours |
| Expected Yield | >85% | >90% |
Experimental Methodologies
To establish a self-validating system, ensure that all glassware for Phase 1 is oven-dried and that Phase 2 is monitored closely for exothermic activity.
Phase 1: Iridium-Catalyzed Borylation (Synthesis of Intermediate A58)
-
In an oven-dried, nitrogen-flushed Schlenk flask, combine 1,2-difluoro-4-methylbenzene (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.0 equiv), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 0.025 equiv), and [Ir(OMe)(COD)]₂ (0.0125 equiv)[1].
-
Add anhydrous THF to achieve a substrate concentration of approximately 0.6 M.
-
Seal the flask and stir the reaction mixture at 80 °C for 12 hours.
-
Cool the mixture to room temperature, concentrate under reduced pressure, and pass through a short silica plug (eluting with hexane/EtOAc) to yield 2-(2,3-difluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Intermediate A58).
Phase 2: Oxidative Cleavage to 2,3-Difluoro-5-methylphenol
-
Dissolve Intermediate A58 (1.0 equiv) in THF (approximately 0.4 M concentration).
-
Slowly add 30% wt/wt aqueous hydrogen peroxide (5.0 equiv) dropwise at room temperature to avoid excessive exotherm[1].
-
Stir the mixture at room temperature for 2 hours.
-
Quench the unreacted peroxides by slowly adding solid sodium thiosulfate (Na₂S₂O₃) until peroxide test strips indicate a negative result.
-
Critical Step: Acidify the aqueous layer to pH < 3 using 1M HCl.
-
Extract the aqueous phase three times with ethyl acetate (EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude 2,3-difluoro-5-methylphenol.
Synthetic workflow for 2,3-difluoro-5-methylphenol via Ir-borylation and oxidation.
Troubleshooting Guides & FAQs
Q1: My Ir-catalyzed borylation yields are inconsistent and often below 60%. What is causing this, and how can I improve regioselectivity?
A1: The Iridium-dtbpy catalyst system is highly sensitive to steric hindrance. In 1,2-difluoro-4-methylbenzene, borylation selectively occurs at the C6 position (ortho to the small fluorine atom) because the C3 position (between fluorine and methyl) and the C5 position (ortho to the methyl group) are sterically blocked. If your yields are low, the most common culprit is catalyst deactivation due to moisture . Water hydrolyzes B₂pin₂ into pinacolborane and boric acid, which poisons the Iridium catalyst. Ensure strict anhydrous conditions (dry THF, Schlenk techniques) and verify the quality of your [Ir(OMe)(COD)]₂ precursor.
Q2: During the oxidative cleavage step, LC-MS shows a significant amount of unreacted Intermediate A58. How do I drive the reaction to completion?
A2: The oxidation of arylboronic esters relies on the nucleophilic attack of the hydroperoxide anion (HOO⁻) on the empty p-orbital of the boron atom[2]. While 30% H₂O₂ in THF is often sufficient, neutral hydrogen peroxide is a relatively weak nucleophile. If the reaction stalls, add a mild base (such as 1.0 equivalent of NaOH or NaHCO₃). The base deprotonates H₂O₂ to generate the highly reactive HOO⁻ anion, drastically accelerating the formation of the tetrahedral borate complex and subsequent 1,2-aryl migration[3].
Q3: I am losing a large percentage of my product during the aqueous extraction. How can I optimize the isolation of 2,3-difluoro-5-methylphenol?
A3: This is a classic phase-partitioning error caused by the electronic properties of the product. Standard phenols have a pKa of ~10. However, the two highly electronegative fluorine atoms on your product withdraw electron density from the aromatic ring, significantly stabilizing the phenoxide anion and lowering the pKa to approximately 8.0–8.5. If your aqueous phase is even slightly basic (e.g., from the addition of base in the previous step or alkaline quenchers), the product will remain trapped in the aqueous layer as a highly water-soluble phenoxide salt. You must acidify the aqueous phase to pH < 3 with 1M HCl prior to EtOAc extraction to ensure the phenol is fully protonated and organic-soluble.
Q4: My final phenol is contaminated with pinacol byproduct. How do I remove it efficiently without resorting to column chromatography?
A4: Pinacol is a highly polar diol generated during the hydrolysis of the borate ester[3]. While it is water-soluble, it can easily co-extract into moderately polar organic solvents like ethyl acetate. To remove it without chromatography, switch your extraction solvent from EtOAc to a less polar solvent like diethyl ether or dichloromethane (DCM) , and wash the organic layer with copious amounts of water or brine (at least 5 times). Alternatively, dissolving the crude mixture in hexane/EtOAc (9:1) and passing it through a short silica plug will permanently retain the pinacol.
Mechanistic Pathway of Boronic Ester Oxidation
Understanding the mechanism is essential for troubleshooting Phase 2. The reaction is driven by a 1,2-aryl migration from boron to oxygen, which breaks the weak O–O bond and establishes the C–O bond of the phenol.
Mechanistic pathway of boronic ester oxidation via hydroperoxide attack and 1,2-aryl migration.
References
- AU2020391467A1 - Novel thyromimetics Source: Google Patents URL
-
A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA Source: Organic Chemistry Portal URL:[Link]
-
Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. AU2020391467A1 - Novel thyromimetics - Google Patents [patents.google.com]
- 2. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 3. Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting isomer formation in fluorinated phenol synthesis
[label="Reduce Temp to -78
Diagnostic workflow for resolving regioselectivity issues in phenol fluorination.
FAQ & Troubleshooting Guide
Issue 1: Poor Regioselectivity (Mixed Ortho/Para Isomers)
Q: I am using Selectfluor on an unprotected phenol, and I consistently get an inseparable 60:40 mixture of ortho/para isomers. How can I drive regioselectivity?
A:
-
The Causality: Electrophilic fluorination with N-F reagents proceeds via a polarized transition state. Because the phenol hydroxyl group activates both ortho and para positions almost equally, the reaction lacks intrinsic steric or electronic bias. However, the transition state is highly sensitive to the microenvironment.
-
The Solution: Modulate your solvent. Protic solvents (like MeOH) strongly hydrogen-bond with the phenol, altering its electron-donating capacity and often favoring para-substitution due to increased steric bulk around the oxygen. Conversely, using non-polar solvents or specific ionic liquid additives (e.g., [Bmim][OTf]) can bias the ratio toward the ortho isomer by coordinating the fluorinating agent near the hydroxyl group [1].
Issue 2: Strict Ortho-Fluorination Requirement
Q: My Structure-Activity Relationship (SAR) studies require strictly >95% ortho-fluorophenol. Modulating solvents isn't giving me the purity I need. What is the most robust alternative?
A:
-
The Causality: To bypass the inherent electronic directing effects of the free hydroxyl group, you must override them with a structural directing group. Directed Ortho Metalation (DoM) leverages a Lewis basic Directing Metalation Group (DMG)—such as an O-carbamate. The DMG pre-coordinates the lithium base, forcing deprotonation exclusively at the ortho position. Subsequent quenching with N-fluorobenzenesulfonimide (NFSI) guarantees the pure ortho-isomer [2].
-
The Solution: Implement a DoM-fluorination sequence (see protocol below).
Directed Ortho Metalation (DoM) pathway for strictly regioselective ortho-fluorination.
Issue 3: Over-fluorination (Polyfluorination)
Q: I am observing significant polyfluorination (di- and tri-fluorophenols) even when strictly using 1.0 equivalent of Selectfluor. Why?
A:
-
The Causality: Unlike chlorine or bromine, the introduction of a highly electronegative fluorine atom does not sufficiently deactivate the phenol ring against further electrophilic attack. Fluorine's resonance donating effect (+M) competes with its inductive withdrawing effect (-I), leaving the ring highly susceptible to a second fluorination event.
-
The Solution: Switch to a less aggressive electrophilic fluorinating agent like NFSI, strictly control the temperature (-78 °C), and use a syringe pump for the dropwise addition of the fluorinating agent to maintain an artificially low concentration of the electrophile. Alternatively, consider deoxyfluorination of pre-oxidized precursors if direct electrophilic fluorination fails [3].
Data Presentation: Reagent and Solvent Effects
Table 1: Influence of Reaction Conditions on Ortho/Para Selectivity (Selectfluor)
| Solvent / Additive | Temperature | Major Isomer | Typical Ortho:Para Ratio |
|---|---|---|---|
| Acetonitrile (MeCN) | 20 °C | Para | 35:65 |
| Methanol (MeOH) | 20 °C | Para | 20:80 |
| Cyclohexane | 80 °C | Ortho | 70:30 |
| MeCN +[Bmim][OTf] | 0 °C | Ortho | 85:15 |
Table 2: Comparison of Fluorinating Agents for Phenol Synthesis
| Reagent | Reactivity | Regioselectivity | Key Advantage |
|---|---|---|---|
| Selectfluor | Very High | Poor (Mixed o/p) | Commercially available, bench-stable, easy to handle. |
| NFSI | Moderate | High (with DoM) | Excellent for trapping organolithium intermediates. |
| PhenoFluor | High | Ipso-substitution | Converts phenols directly to aryl fluorides via deoxyfluorination. |
| F₂ gas (diluted) | Extreme | Very Poor | Atom economical, but requires specialized handling equipment. |
Experimental Protocols: Self-Validating DoM Fluorination
To achieve >95% ortho-fluorination, follow this self-validating Directed Ortho Metalation (DoM) protocol. Do not proceed to the next step without passing the validation checkpoint.
Step 1: DMG Installation (Protection)
-
Dissolve the phenol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) and cool to 0 °C.
-
Dropwise add N,N-diethylcarbamoyl chloride (1.1 eq) and stir for 4 hours at room temperature.
-
Self-Validation Checkpoint: Run an IR spectrum of the isolated intermediate. The broad O-H stretch (~3300 cm⁻¹) must completely disappear, replaced by a sharp C=O stretch (~1715 cm⁻¹). Causality: If any free O-H persists, the unreacted phenol will act as an acid and instantly quench the expensive lithiation reagent in Step 2.
Step 2: Directed Lithiation
-
Dissolve the carbamate-protected phenol in anhydrous THF.
-
Add TMEDA (1.1 eq) and cool the system to -78 °C under an argon atmosphere.
-
Slowly add sec-BuLi (1.1 eq) dropwise. Stir for 1 hour at -78 °C.
-
Self-Validation Checkpoint: Extract a 0.1 mL aliquot and quench it with CD₃OD. Analyze the crude aliquot via GC-MS or ¹H-NMR. You should observe >95% deuterium incorporation exclusively at the ortho position. Causality: This confirms the metalation is complete and regioselective before you commit your fluorinating agent.
Step 3: Electrophilic Fluorination
-
Dissolve NFSI (1.2 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the NFSI solution dropwise into the lithiated intermediate via a cannula.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Self-Validation Checkpoint: Monitor via ¹⁹F-NMR of the crude mixture. A single sharp fluorine peak indicates successful, regioselective fluorination. Multiple peaks indicate non-selective fluorination or NFSI decomposition.
Step 4: Deprotection
-
Dissolve the fluorinated carbamate in THF and treat with LiAlH₄ (2.0 eq) at 0 °C to cleave the directing group.
-
Quench carefully with Fieser's workup (water, 15% NaOH, water).
-
Self-Validation Checkpoint: ¹H-NMR should confirm the return of the phenolic OH proton, and the ¹⁹F-NMR chemical shift will slightly adjust due to the removal of the adjacent electron-withdrawing carbamate.
References
-
Promotional effect of ionic liquids in electrophilic fluorination of phenols ARKIVOC[Link]
-
Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling PubMed Central (PMC)[Link]
-
Deoxyfluorination of Phenols Journal of the American Chemical Society[Link]
How to avoid dearomatization during electrophilic fluorination of phenols
Diagnostic & Troubleshooting Guide: Preventing Dearomatization in Phenol Fluorination
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals encountering over-oxidation and regioselectivity issues during the late-stage fluorination of electron-rich arenes.
Overview of the Anomaly
When subjecting electron-rich phenols to electrophilic fluorination (using reagents like Selectfluor or NFSI), researchers frequently observe the formation of fluorinated cyclohexadienones rather than the desired ortho- or para-fluorophenols.
The Causality: Phenols are highly activated aromatic systems. Electrophilic fluorinating agents act not only as sources of F⁺ but also as potent single-electron oxidants[1]. When the initial fluorine atom is added, the resulting arenium ion (Wheland intermediate) can lose a proton to form a fluorophenol. However, because the product remains highly electron-rich, it is susceptible to a second electrophilic attack or single-electron oxidation. This forms a phenoxonium ion that is rapidly trapped by a nucleophile (such as water or solvent), permanently breaking aromaticity and yielding a dearomatized dienone[1],[2].
Mechanistic Pathway Visualization
Divergent pathways in phenol fluorination: directed protection vs. oxidative dearomatization.
Diagnostic Data: Reaction Parameters
Table 1: Impact of Reaction Parameters on Phenol Fluorination Pathways
| Parameter | Promotes Aromatic C-H Fluorination (Desired) | Promotes Dearomatization (Undesired) |
| Fluorinating Agent | NFSI (Milder oxidant), Selectfluor (Controlled) | Selectfluor (Excess), Accufluor |
| Solvent System | DCM, Non-polar aprotic solvents | MeCN/H₂O mixtures, [bmim][BF₄] ionic liquids |
| Substrate State | O-protected (e.g., Nicotinate, 2-Pyridyloxy) | Free, highly electron-rich Phenol (-OH) |
| Temperature | Low (-78 °C to 0 °C) | Room Temperature to 80 °C |
| Stoichiometry | 1.0 equiv. F⁺ source | >2.0 equiv. F⁺ source |
Frequently Asked Questions (Troubleshooting)
Q1: Why does my phenol substrate undergo dearomatization instead of simple C-H fluorination when using Selectfluor? Causality: Selectfluor is a strong electrophilic fluorinating agent and a potent single-electron oxidant[1]. In polar or aqueous solvent mixtures (e.g., CH₃CN/H₂O), the intermediate fluorophenol undergoes a second oxidation event to form a phenoxonium ion. This intermediate is rapidly trapped by nucleophiles to form a fluorinated cyclohexadienone[1],[2].
Q2: How can I modify my reaction environment to favor rearomatization over dearomatization? Causality: You must destabilize the phenoxonium intermediate and limit the oxidizing power of the system. Actionable Steps: Avoid highly polar mixtures and specific ionic liquids like [bmim][BF₄], which have been shown to quantitatively drive the formation of fluorinated dienones[1],[3]. Instead, use less polar, aprotic solvents like DCM, strictly limit the F⁺ source to 1.0 equivalent, and run the reaction at lower temperatures (e.g., 0 °C).
Q3: Is there a structural strategy to protect the phenol and direct the fluorination without dearomatization? Causality: Yes. By transiently masking the strongly electron-donating hydroxyl group, you lower the HOMO of the aromatic ring, preventing single-electron oxidation while utilizing the mask as a directing group for regioselectivity. Actionable Steps: Convert the phenol into a 2-pyridyloxy or nicotinate derivative[4]. Utilizing a removable 2-pyridyloxy auxiliary allows for facile, site-selective C–H bond fluorination using transition metal catalysis. The electron-withdrawing nature of the auxiliary prevents dearomatization[4],[5].
Q4: What if I want to replace the hydroxyl group with a fluorine atom (ipso-fluorination) rather than fluorinate the ring? Causality: Electrophilic fluorination targets the electron-rich pi-system. To replace the C-OH bond with a C-F bond, you must switch to a deoxyfluorination paradigm. Actionable Steps: Use reagents like PhenoFluor (N,N-diaryl-2-chloroimidazolium chloride) with CsF[6]. This reagent forms a hydrogen-bonded bifluoride intermediate that facilitates a concerted nucleophilic aromatic substitution, bypassing the arenium ion pathway entirely and avoiding dearomatization[6],[7].
Self-Validating Experimental Protocol
Regioselective Ortho-Fluorination of Phenols via a Removable Directing Group
This workflow utilizes a transient 2-pyridyloxy auxiliary to deactivate the ring against over-oxidation while directing the fluorination[4].
Phase 1: Auxiliary Attachment
-
Dissolve the phenol (1.0 mmol) in anhydrous DMF (5 mL).
-
Add K₂CO₃ (2.0 equiv) and 2-chloropyridine (1.2 equiv). Heat to 110 °C for 12 hours.
-
Extract with EtOAc, wash with brine, and purify via flash chromatography. Self-Validation Check: The disappearance of the broad -OH stretch (~3300 cm⁻¹) in the IR spectrum confirms complete protection, ensuring the ring is deactivated enough to prevent SET oxidation.
Phase 2: Directed Electrophilic Fluorination 4. In an oven-dried Schlenk tube, combine the 2-phenoxypyridine derivative (0.5 mmol), Pd(OAc)₂ (10 mol%), and Selectfluor (1.2 equiv). 5. Add anhydrous acetonitrile (3 mL) and trifluoroacetic acid (TFA, 0.5 mL) to modulate the electrophilicity. 6. Stir the mixture at 80 °C for 12 hours. (Mechanistic Insight: The pyridine nitrogen coordinates to the Pd center, directing the metalation strictly to the ortho-position. The electron-withdrawing auxiliary prevents the pi-system from over-oxidizing). 7. Cool to room temperature, filter through a Celite pad, and concentrate. Self-Validation Check: Monitor via ¹⁹F NMR. The appearance of a single sharp multiplet (typically between -110 and -130 ppm) confirms mono-fluorination. The absence of complex vinylic fluorine signals confirms that dearomatization has been successfully avoided.
Phase 3: Auxiliary Cleavage 8. Treat the crude fluorinated intermediate with sodium methoxide (NaOMe) in methanol at 60 °C to cleave the pyridyl ether. 9. Acidify with 1M HCl, extract with DCM, and purify to isolate the free ortho-fluorophenol. Self-Validation Check: Post-cleavage, the reappearance of the -OH stretch in IR and the characteristic phenolic proton in ¹H NMR validates the regeneration of the aromatic system.
References
1.[4],[5] Selective C–H Bond Fluorination of Phenols with a Removable Directing Group: Late-Stage Fluorination of 2-Phenoxyl Nicotinate Derivatives. ACS Catalysis, 2015. URL:[Link] 2.[1],[2] Monofluorination of Organic Compounds: 10 Years of Innovation. Chemical Reviews, 2015. URL:[Link] 3.[6],[7] Deoxyfluorination of Phenols. Journal of the American Chemical Society, 2011. URL:[Link] 4.[3] Promotional effect of ionic liquids in electrophilic fluorination of phenols. Arkivoc, 2018. URL:[Link]
Sources
Technical Support Center: Late-Stage Fluorination of Functionalized Arenes
Welcome to the Late-Stage Fluorination Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks researchers face during the C-F bond formation of highly functionalized arenes. Synthesizing aryl fluorides is notoriously challenging due to the unique electronic properties of fluorine. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your fluorination workflows succeed.
Section 1: Core FAQs - The Physics and Chemistry of C-F Bond Formation
Q: Why is synthesizing aryl fluorides via transition-metal catalysis significantly harder than forming C-N or C-O bonds? A: The primary bottleneck lies in the C-F reductive elimination step from the transition metal center (e.g., Pd(II) or Pd(IV)). Fluorine is the most electronegative element, which creates a highly polarized, ionic metal-fluorine bond 1. This strong ionic contribution significantly increases the kinetic barrier required for the concerted reductive elimination to form a covalent C(sp2)-F bond. Furthermore, "naked" fluoride anions are highly basic and poorly nucleophilic in non-polar solvents, often leading to competing side reactions like hydrodehalogenation rather than the desired cross-coupling.
Q: What are the main limitations of the classical Balz-Schiemann reaction for functionalized arenes? A: The Balz-Schiemann reaction relies on the thermal decomposition of diazonium tetrafluoroborates. While useful for simple, unadorned arenes, the harsh thermal conditions and the generation of highly reactive aryl cation intermediates lead to poor functional group tolerance. Complex molecules typical in late-stage drug development often decompose or yield complex isomer mixtures under these conditions 1.
Section 2: Troubleshooting Guide - Transition-Metal Catalyzed Fluorination
Issue: Low yield and high recovery of starting aryl bromide/triflate in Pd-catalyzed nucleophilic fluorination. Root Cause: The catalytic cycle is stalling at the Ar-Pd(II)-F intermediate due to a failure in the reductive elimination step, or the fluoride source is too insoluble/basic. Solution:
-
Ligand Tuning: Switch to sterically demanding, monodentate biaryl phosphine ligands (e.g., tBuBrettPhos). The extreme steric bulk of the ligand forces the palladium center into a distorted geometry, which thermodynamically destabilizes the Pd(II) resting state and lowers the kinetic barrier for the challenging C-F reductive elimination 1.
-
Fluoride Source: Utilize spray-dried CsF or AgF. AgF is particularly effective as it acts as a fluoride source while simultaneously abstracting the halide, driving the equilibrium forward.
Issue: Over-oxidation or poor regioselectivity in C-H fluorination. Root Cause: Harsh electrophilic fluorinating agents (like F2 gas or Selectfluor) can trigger unselective radical pathways. Solution: Transition to N-fluorobenzenesulfonimide (NFSI) combined with a Pd catalyst and a directing group. NFSI provides a controlled oxidative balance, enabling Pd(II)/Pd(IV) catalytic cycles without over-oxidizing sensitive functional groups 2.
Section 3: Radiochemistry (18F) Specific Challenges
Issue: Low Radiochemical Yield (RCY) in late-stage 18F labeling of electron-rich arenes. Root Cause: Traditional SNAr radiofluorination requires strongly electron-withdrawing groups (EWGs) ortho or para to the leaving group. Electron-rich arenes repel the incoming[18F]fluoride nucleophile. Solution: Utilize Diaryliodonium salts or Copper-mediated cross-coupling . The highly electrophilic nature of the iodonium species allows [18F]fluoride to attack the ipso-carbon regardless of the ring's electronic nature. Alternatively, Cu-mediated reactions with [18F]KF and aryl boronic acids provide excellent RCYs and functional group tolerance 3.
Section 4: Standardized Experimental Protocols
Protocol A: Late-Stage Nucleophilic Fluorination of Aryl Triflates (Pd-Catalyzed)
Causality Note: This protocol utilizes a Pd(0) source and a bulky ligand to overcome the C-F reductive elimination barrier. CsF is used as the fluoride source, requiring strictly anhydrous conditions to prevent hydroxide-mediated side reactions 4.
Step-by-step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with the Aryl Triflate (1.0 equiv, 0.5 mmol), [(cinnamyl)PdCl]2 (2.5 mol %), tBuBrettPhos (10 mol %), and anhydrous spray-dried CsF (2.0 equiv).
-
Solvation: Add anhydrous toluene (2.5 mL, 0.2 M) to the mixture.
-
Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 110 °C for 18 hours under vigorous stirring.
-
Work-up: Cool to room temperature, filter the crude mixture through a pad of Celite to remove metal salts, and wash with dichloromethane (10 mL). Concentrate the filtrate in vacuo.
-
Purification: Purify the resulting residue via silica gel flash chromatography to isolate the pure aryl fluoride.
Protocol B: Metal-Free Deoxyfluorination of Phenols using PhenoFluor
Causality Note: For substrates incompatible with transition metals, PhenoFluor mediates a concerted nucleophilic aromatic substitution. The mechanism proceeds via a four-membered transition state, ensuring strict ipso substitution without regioisomerization or hydrodehalogenation 5.
Step-by-step Methodology:
-
Preparation: In a flame-dried round-bottom flask under argon, dissolve the functionalized phenol (1.0 equiv, 0.5 mmol) in anhydrous toluene (5.0 mL, 0.1 M).
-
Reagent Addition: Add the PhenoFluor reagent (1.2 equiv) in one portion at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C for 12 hours.
-
Quench: Cool to room temperature and quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with EtOAc (3 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, concentrate, and purify by flash chromatography.
Section 5: Quantitative Data Summary
To assist in selecting the optimal conditions for your specific substrate, the following table summarizes the quantitative performance of modern fluorination methodologies.
| Method | Starting Substrate | Catalyst / Reagent | Fluorine Source | Temp (°C) | Typical Yield (%) |
| Nucleophilic Pd-Catalyzed | Aryl Triflates / Bromides | [(cinnamyl)PdCl]2 + tBuBrettPhos | CsF or AgF | 85 - 110 | 75 - 92 |
| Metal-Free Deoxyfluorination | Phenols | PhenoFluor | PhenoFluor (Internal) | 80 - 110 | 60 - 95 |
| Directed Electrophilic | Unactivated C-H (with DG) | Pd(OAc)2 | NFSI | 100 - 130 | 50 - 85 |
| Cu-Mediated Radiofluorination | Aryl Boronic Acids | Cu(OTf)2(py)4 | [18F]KF | 110 | 10 - 45 (RCY) |
Section 6: Visual Workflows and Mechanistic Pathways
Decision tree for selecting a late-stage fluorination strategy based on the starting substrate.
Catalytic cycle of Pd-mediated C-F bond formation highlighting the reductive elimination barrier.
References
- C–F Bond Formation for the Synthesis of Aryl Fluorides, PMC,
- Late-Stage Fluorination: From Fundamentals to Application, ACS Public
- Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent, ACS Public
- Late-stage[18F]Fluorination: New Solutions to Old Problems, PMC,
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope, MDPI,
Sources
Reducing reaction time for the synthesis of 2,3-Difluoro-5-methylphenol
Technical Support Center: Optimizing the Synthesis of 2,3-Difluoro-5-methylphenol
Executive Summary
2,3-Difluoro-5-methylphenol (CAS: 886037-58-7) is a critical intermediate in the synthesis of advanced pharmaceuticals, including selective thyromimetics[1]. Traditionally, the synthesis of this phenol via the oxidative cleavage of 2,3-difluoro-5-methylphenylboronic acid using hydrogen peroxide (H₂O₂) in tetrahydrofuran (THF) is a sluggish process, requiring reaction times upwards of 2 hours[1]. This guide provides mechanistic insights and actionable troubleshooting steps to reduce this reaction time to under 5 minutes while maintaining or improving product yield.
Mechanistic Insight: The Role of Electronics and pH
To understand how to accelerate the reaction, we must examine the causality of the chemical transformation. The oxidation of an arylboronic acid to a phenol proceeds via a nucleophilic attack on the boron atom, followed by a 1,2-aryl migration.
Mechanistic pathway of arylboronic acid oxidation to phenol via perhydroxyl anion.
Causality of the Rate-Limiting Step: The two strongly electron-withdrawing fluorine atoms at the 2 and 3 positions increase the electrophilicity of the boron atom, making the initial nucleophilic attack fast. However, they simultaneously decrease the electron density of the aromatic ring. Because the 1,2-aryl migration requires the aromatic ring to act as a nucleophile (migrating from boron to oxygen), this step becomes the severe rate-limiting bottleneck for this specific fluorinated substrate. Overcoming this requires targeted adjustments to the nucleophile's strength and the solvent's dielectric constant.
Diagnostic Troubleshooting & FAQs
Q1: My standard oxidation in THF/H₂O₂ takes over 2 hours. How can I reduce this to under 5 minutes? A1: Shift from a neutral oxidant to an alkaline oxidant system. Hydrogen peroxide has a pKa of ~11.6. In neutral THF, it exists as H₂O₂, which is a relatively weak nucleophile. By adding a mild base (such as NaOH or NaHCO₃), you deprotonate H₂O₂ to form the perhydroxyl anion (HOO⁻)[2]. The HOO⁻ anion benefits from the alpha-effect, making it a vastly superior nucleophile. This accelerates the formation of the tetrahedral boronate complex, pushing the reaction to completion in as little as 1 to 5 minutes[3].
Q2: I added a base, but the reaction is still sluggish and the boronic acid isn't fully dissolving. What is wrong? A2: The issue is solvent polarity and mass transfer. 2,3-Difluoro-5-methylphenylboronic acid has poor solubility in purely aqueous basic conditions, and THF does not adequately stabilize the highly polar transition state of the rate-determining 1,2-aryl migration. Solution: Switch to a biphasic or highly polar protic co-solvent system, such as Ethanol/Water (1:1)[3]. Ethanol fully solubilizes the fluorinated boronic acid, while the high dielectric constant of the water/ethanol mixture stabilizes the polarized transition state during the aryl migration, counteracting the deactivating effect of the fluorine atoms.
Q3: Are there alternative oxidants that don't require handling liquid H₂O₂? A3: Yes. Sodium perborate (SPB) is a highly effective, stable, solid alternative. When dissolved in water, SPB naturally generates an alkaline aqueous solution (pH ~10.1) containing perhydroxyl anions, acting as both the base and the oxidant simultaneously. This catalyst-free method can achieve >90% yield in under 10 minutes[2].
Comparative Kinetic Data
To illustrate the impact of these optimized parameters, the following table summarizes the quantitative kinetic data for the synthesis of fluorinated phenols based on varying reaction conditions.
| Methodology | Oxidant | Solvent System | Additive / Base | Temperature | Reaction Time | Typical Yield |
| Standard Protocol [1] | 30% H₂O₂ | THF | None | 25°C | 120 mins | 80 - 85% |
| Mild Base Accelerated | 30% H₂O₂ | H₂O / EtOH | NaHCO₃ (1 eq) | 25°C | 10 - 15 mins | 88 - 92% |
| Strong Base Accelerated [3] | 30% H₂O₂ | H₂O / EtOH | NaOH (1 eq) | 25°C | 1 - 5 mins | > 95% |
| Solid Oxidant Method [2] | Sodium Perborate | H₂O | None (Auto-alkaline) | 25°C | 5 - 10 mins | ~ 92% |
Validated Experimental Protocol: 5-Minute Accelerated Synthesis
The following methodology utilizes the strong-base accelerated route. As a Senior Application Scientist, I have designed every step as a self-validating system to ensure rigorous quality control during execution.
Step-by-step accelerated experimental workflow for the synthesis of 2,3-Difluoro-5-methylphenol.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 1.0 equivalent (e.g., 10 mmol) of 2,3-difluoro-5-methylphenylboronic acid in 10 mL of absolute ethanol.
-
Self-Validation: The solution must become completely transparent. Any turbidity indicates incomplete dissolution, which will cause mass-transfer limitations and artificially extend the reaction time.
-
-
Base Activation: Add 1.2 equivalents of aqueous NaOH (1.0 M solution) to the reaction flask.
-
Self-Validation: Test the solution with pH paper; it must register a pH > 10. This confirms the environment is primed for the instantaneous generation of the highly nucleophilic perhydroxyl anion.
-
-
Oxidant Addition: Place the flask in a room-temperature water bath (25°C) to act as a heat sink. Dropwise, add 1.5 equivalents of 30% w/w aqueous H₂O₂ over 30 seconds.
-
Self-Validation: A mild exotherm and slight effervescence should be observed, confirming active O-O bond cleavage and aryl migration.
-
-
Reaction Phase: Stir vigorously for exactly 5 minutes.
-
Self-Validation: Perform a rapid TLC (Hexane:EtOAc 4:1). The UV-active starting material spot should be completely absent, replaced by a lower Rf spot that stains strongly with KMnO₄ (indicating the presence of the newly formed phenolic -OH group).
-
-
Quenching: Add 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench unreacted peroxides.
-
Self-Validation: Dip KI-starch indicator paper into the mixture. It must remain colorless. A blue/black color indicates residual peroxides, requiring the addition of more Na₂S₂O₃ before proceeding.
-
-
Isolation: Acidify the mixture to pH 5-6 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 2,3-difluoro-5-methylphenol.
References
-
Novel thyromimetics, Google Patents. 1
-
A scalable and green one-minute synthesis of substituted phenols, ResearchGate. 3
-
Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols, SciSpace. 2
Sources
Managing harsh reaction conditions in fluorination chemistry
Welcome to the . As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals navigate the inherently harsh and hazardous conditions of organofluorine synthesis. Fluorination chemistry is notorious for aggressive reagents, extreme exotherms, and corrosive by-products.
This guide moves beyond basic troubleshooting by explaining the causality behind reaction failures and providing self-validating protocols to ensure your experimental setups are robust, safe, and reproducible.
Troubleshooting Nucleophilic Deoxyfluorination (DAST & Deoxo-Fluor)
Q: Why am I seeing elimination by-products (alkenes) instead of my desired alkyl fluoride when using DAST? A: This is a classic issue of competing reaction rates. When Diethylaminosulfur trifluoride (DAST) reacts with an alcohol, it forms an alkoxyaminosulfur difluoride intermediate and releases highly acidic hydrogen fluoride (HF) [4]. If your substrate is sterically hindered (e.g., secondary or tertiary alcohols), the activation energy for the desired SN2 nucleophilic attack by the fluoride ion is exceptionally high. Consequently, the thermal energy in the system allows the highly acidic HF to promote E1 or E2 elimination pathways, leading to alkene formation. Self-Validating Fix: To validate whether the elimination is thermally or acid-driven, run a parallel micro-scale reaction adding 1.5 equivalents of an HF scavenger (such as anhydrous pyridine). If the alkene persists, the issue is thermal—reduce the reaction temperature to -78 °C. If the alkene disappears, the issue was acid-catalyzed.
Q: My substrate undergoes skeletal rearrangement during fluorination. How can I prevent this? A: Cationic intermediates generated during DAST fluorination are highly prone to Wagner-Meerwein or pinacol rearrangements [4]. This occurs when the solvent is too ionizing, stabilizing the carbocation long enough for a structural shift to occur before the fluoride can attack. Self-Validating Fix: Switch from a polar solvent to a strictly non-polar, non-ionizing solvent like anhydrous dichloromethane (DCM) or toluene.
Reaction pathways and troubleshooting logic for DAST-mediated deoxyfluorination.
Troubleshooting Electrophilic Fluorination (Selectfluor)
Q: My reaction with Selectfluor yields a mixture of mono- and di-fluorinated products. How can I control regioselectivity? A: Selectfluor (F-TEDA-BF4) is a powerful electrophilic fluorinating agent that often operates via a single-electron transfer (SET) or fluorine atom transfer mechanism [1]. Over-fluorination occurs when the introduction of the first fluorine atom does not sufficiently deactivate the molecule, or when the intermediate radical/cation is highly stabilized[2]. Self-Validating Fix: Monitor the reaction via LC-MS at 15-minute intervals. If the di-fluorinated species appears before the starting material is fully consumed, the relative reaction rates are competitive. Mitigate this by strictly limiting Selectfluor to 0.95 equivalents and operating at sub-ambient temperatures.
Q: Why does my reaction mixture turn black and degrade when using DMF as a solvent with Selectfluor? A: Selectfluor is not just a fluorinating agent; it is a potent oxidant. It reacts violently and exothermically with easily oxidized solvents like DMF, DMSO, and pyridine, leading to solvent degradation and reaction quenching. Always use oxidation-resistant solvents like acetonitrile (MeCN) or water when utilizing Selectfluor.
Managing Extreme Exotherms: Continuous Flow Fluorination (F₂ / HF)
Q: Batch fluorination with 10% F₂ gas leads to uncontrollable exotherms and equipment degradation. How does continuous flow mitigate this? A: Elemental fluorine is extremely reactive, and its reactions are highly exothermic. In batch reactors, poor surface-area-to-volume ratios prevent efficient heat dissipation, leading to localized "hot spots," thermal runaway, and the generation of corrosive HF [3]. Continuous flow microreactors—constructed from highly thermally conductive and corrosion-resistant materials like Silicon Carbide (SiC) or Hastelloy—solve this by providing rapid heat exchange and precise residence time control [5]. A Back Pressure Regulator (BPR) increases gas solubility, ensuring intimate gas-liquid contact without violent bubbling.
Continuous flow fluorination workflow utilizing 10% F2 gas and in-line quenching.
Quantitative Data: Reagent Reactivity & Material Compatibility
To safely design your reactor setup, you must match the fluorinating agent to the correct equipment materials. Using glass with HF-generating reagents will result in catastrophic vessel failure.
| Reagent | Reaction Type | Exothermicity / Hazard Level | Material Compatibility | Common By-Products |
| DAST / Deoxo-Fluor | Nucleophilic Deoxyfluorination | High (Releases HF) | PTFE, Glass (only if HF scavenged) | Alkenes, Rearrangements |
| Selectfluor | Electrophilic Fluorination | Moderate (Strong Oxidant) | Glass, PTFE, Stainless Steel | Di-fluorinated species |
| 10% F₂ in N₂ | Electrophilic / Radical | Extreme (Toxic, Corrosive) | Hastelloy, Monel, SiC | Tars, HF degradation |
| Anhydrous HF | Nucleophilic / Acidic | High (Severe Burn Hazard) | PTFE, Monel (Strictly NO Glass) | Polymeric tars |
Validated Experimental Protocols
Protocol 1: Deoxyfluorination of a Primary Alcohol using Deoxo-Fluor
Note: Deoxo-Fluor is chosen over DAST for its higher thermal stability, significantly reducing the risk of catastrophic decomposition during scale-up.
-
Preparation : Flame-dry a Schlenk flask under argon. Add the alcohol substrate (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, 0.1 M).
-
Thermal Control : Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath. Causality: This suppresses the activation energy required for competing E2 elimination pathways.
-
Reagent Addition : Add Deoxo-Fluor (1.2 eq) dropwise via a syringe pump over 15 minutes to prevent localized exotherms.
-
Reaction : Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature over 4 hours.
-
Self-Validating Quench : Quench the reaction at 0 °C by the dropwise addition of saturated aqueous NaHCO₃. Validation Check: Vigorous effervescence indicates the successful neutralization of the HF by-product. If no gas evolves, the reagent may have degraded prior to use.
-
Isolation : Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Continuous Flow Fluorination using 10% F₂ in N₂
-
System Priming : Flush a Silicon Carbide (SiC) microreactor system with anhydrous N₂ for 30 minutes to ensure absolute removal of ambient moisture. Set the Back Pressure Regulator (BPR) to 5 bar.
-
Reagent Delivery : Pump the substrate solution (e.g., in anhydrous MeCN) via an HPLC pump at 1.0 mL/min into the liquid inlet.
-
Gas Introduction : Introduce 10% F₂ in N₂ gas via a calibrated Mass Flow Controller (MFC) at a rate corresponding to 1.1 equivalents of F₂ [3].
-
Thermal Management : Maintain the microreactor block at -20 °C using a recirculating chiller. Causality: The high surface-to-volume ratio of the SiC reactor immediately dissipates the massive heat of the F₂ reaction, preventing thermal runaway.
-
In-Line Quenching : Direct the reactor effluent into a secondary flow module containing a packed bed of solid CaCO₃ to neutralize generated HF in real-time before it exits the system [5].
-
Collection : Collect the neutralized product stream safely in a vented collection vessel.
References
-
Title: Selectfluor - Wikipedia Source: wikipedia.org URL: [Link]
-
Title: Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications | The Journal of Organic Chemistry Source: acs.org URL: [Link]
-
Title: Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety Source: acs.org URL: [Link]
-
Title: Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews Source: rsc.org URL: [Link]
Validation & Comparative
Comparative Synthesis Methods for 2,3-Difluoro-5-methylphenol: A Technical Guide for Process Chemists
Executive Summary
2,3-Difluoro-5-methylphenol (CAS: 886037-58-7) is a highly valued fluorinated building block, frequently utilized as a bioisostere and lipophilicity enhancer in the development of novel thyromimetics and neurodegenerative therapeutics[1]. Synthesizing this compound requires strict regiocontrol and chemoselectivity to preserve the delicate fluoro-substituents and the methyl group.
This guide objectively evaluates the two primary synthetic routes for producing 2,3-difluoro-5-methylphenol: the Oxidative Cleavage of Arylboronic Acids and the Diazotization-Hydrolysis of Anilines . By examining the mechanistic causality behind each protocol, this document provides researchers with self-validating workflows to ensure high-yield, reproducible scale-ups.
Synthetic Workflows Overview
Synthetic workflows comparing oxidative cleavage and diazotization methods.
Method A: Oxidative Cleavage of Arylboronic Acids (Recommended)
The most efficient and widely adopted method for synthesizing 2,3-difluoro-5-methylphenol relies on the oxidative cleavage of 2,3-difluoro-5-methylphenylboronic acid using hydrogen peroxide[1].
Mechanistic Causality
-
Solvent Selection (THF/Water): Tetrahydrofuran (THF) is chosen because it acts as a universal co-solvent, effectively dissolving the hydrophobic boronic acid while remaining completely miscible with the aqueous hydrogen peroxide.
-
Oxidant Choice (30% H₂O₂): Hydrogen peroxide is highly chemoselective. It attacks the empty p-orbital of the boron atom to form a hydroperoxyboronate intermediate. This triggers a rate-determining 1,2-aryl migration from boron to oxygen, safely bypassing the risk of over-oxidizing the benzylic methyl group.
-
Quenching Agent (Na₂S₂O₃): Sodium thiosulfate is strictly required to reduce any unreacted peroxide before solvent evaporation, preventing the formation of explosive organic peroxides.
Mechanistic pathway of the peroxide-mediated oxidative cleavage of arylboronic acids.
Self-Validating Experimental Protocol
Adapted from[1].
-
Initialization: Dissolve 2,3-difluoro-5-methylphenylboronic acid (11.0 g, 43 mmol) in THF (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidation: Slowly add 30% wt/wt aqueous hydrogen peroxide (22 mL, 216 mmol) dropwise at room temperature (20–25 °C). Note: The reaction is mildly exothermic; control the addition rate to prevent solvent boil-off.
-
Incubation: Stir the mixture at room temperature for 2 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The boronic acid spot will disappear, replaced by a highly UV-active, lower-Rf phenol spot.
-
-
Quenching: Add solid sodium thiosulfate (Na₂S₂O₃, 4.0 g) and stir for 15 minutes.
-
Self-Validation: Test the aqueous layer with starch-iodide paper. A lack of blue/black color confirms the complete destruction of residual peroxides.
-
-
Isolation: Extract the mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude phenol.
Method B: Diazotization-Hydrolysis of Anilines (Alternative)
For laboratories where boronic acid precursors are cost-prohibitive, the Sandmeyer-type diazotization of 2,3-difluoro-5-methylaniline (CAS: 1803851-39-9)[2] offers a viable, albeit lower-yielding, alternative.
Mechanistic Causality
-
Acid Selection (H₂SO₄ vs. HCl): Sulfuric acid is strictly utilized instead of hydrochloric acid. The presence of chloride ions during the thermal hydrolysis of a diazonium salt often leads to competitive nucleophilic aromatic substitution (SₙAr), yielding 1-chloro-2,3-difluoro-5-methylbenzene as an unwanted byproduct.
-
Thermal Control (0–5 °C): The intermediate diazonium sulfate is highly unstable. If the temperature exceeds 5 °C during the sodium nitrite addition, premature nitrogen evolution occurs, leading to complex tar mixtures and azo-dye coupling.
Self-Validating Experimental Protocol
-
Salt Formation: Suspend 2,3-difluoro-5-methylaniline (1.0 eq) in 10% aqueous H₂SO₄ (3.0 eq). Cool the suspension to 0–5 °C using an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, strictly maintaining the internal temperature below 5 °C.
-
Self-Validation: After 30 minutes of stirring, spot the reaction mixture onto starch-iodide paper. An immediate blue-black ring confirms the presence of the necessary slight excess of nitrous acid.
-
-
Nitrite Destruction: Add a small amount of urea to the mixture until the starch-iodide test returns negative. This prevents unwanted nitrosation of the final phenol product.
-
Hydrolysis: Slowly heat the reaction mixture to 100 °C for 1 hour. Nitrogen gas evolution will be visibly apparent.
-
Isolation: Once gas evolution ceases, cool the mixture and extract with Dichloromethane (DCM). Wash with water, dry, and concentrate.
Quantitative Performance Comparison
The following table synthesizes the operational and performance metrics of both methodologies to aid in process selection:
| Parameter | Method A: Boronic Acid Oxidation | Method B: Diazotization-Hydrolysis |
| Primary Precursor | 2,3-Difluoro-5-methylphenylboronic acid | 2,3-Difluoro-5-methylaniline |
| Typical Yield | 85–95% | 40–60% |
| Reaction Time | 2–3 hours | 6–8 hours |
| Thermal Profile | Room Temperature (20–25 °C) | 0–5 °C, then heated to 100 °C |
| Chemoselectivity | Excellent (No over-oxidation of methyl) | Moderate (Risk of azo-coupling/tars) |
| Scalability & Safety | High (Exothermic, but easily managed) | Low (Diazonium accumulation risk at scale) |
| E-Factor (Waste) | Low (Aqueous borate/thiosulfate waste) | High (Acidic aqueous waste, tar byproducts) |
Conclusion
For drug development professionals and process chemists, the Oxidative Cleavage of Arylboronic Acids (Method A) is the undisputed superior route for synthesizing 2,3-difluoro-5-methylphenol. It offers near-quantitative yields, excellent chemoselectivity, and highly scalable room-temperature kinetics[1]. While Method B utilizes cheaper aniline starting materials[2], the inherent instability of the diazonium intermediate and the lower overall yield make it less suitable for rigorous pharmaceutical manufacturing.
Safety Note: 2,3-Difluoro-5-methylphenol is classified as harmful if swallowed, inhaled, or absorbed through the skin. Standard laboratory PPE (fume hood, safety goggles, and impervious gloves) must be utilized during all isolation steps[3].
References
- Patent AU2020391467A1 - Novel Thyromimetics (Autobahn Therapeutics, Inc.). Detailed protocol for the synthesis of 2,3-difluoro-5-methylphenol via boronic acid oxidation. Google Patents.
-
Vogel's Textbook of Practical Organic Chemistry (5th Edition) - Furniss, B. S., et al. Standardized mechanistic principles and self-validating controls for the diazotization and hydrolysis of anilines. Internet Archive. URL:[Link]
Sources
Validation of 2,3-Difluoro-5-methylphenol structure using 2D NMR techniques
An in-depth structural validation of fluorinated aromatics is a critical inflection point in modern drug development. Fluorine substitution drastically alters the pharmacokinetic profile of a molecule—modulating lipophilicity, metabolic stability, and target binding affinity. However, confirming the exact regiochemistry of polyfluorinated compounds like 2,3-Difluoro-5-methylphenol presents a unique analytical challenge.
As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of 2D NMR techniques against traditional orthogonal methods (1D NMR, GC-MS, FT-IR). By exploring the physical causality behind these techniques, this guide provides a self-validating framework for unambiguous structural elucidation.
The Analytical Challenge: Why Orthogonal Methods Fall Short
When synthesizing 2,3-difluoro-5-methylphenol, the primary risk is the formation of positional isomers (e.g., 2,4-difluoro-5-methylphenol or 3,4-difluoro-5-methylphenol). Traditional analytical modalities often fail to provide absolute regiochemical certainty for these structures.
-
GC-MS (Electron Ionization): While excellent for confirming the exact mass (
144.04) and empirical formula, MS relies on fragmentation patterns (loss of -F, -HF, -CH3). Positional isomers of difluorocresols yield nearly identical fragmentation spectra, rendering MS fundamentally blind to regiochemistry. -
1D NMR (
H, F, C): Fluorine's high electronegativity and spin-1/2 nature create severe spectral complexity. The H spectrum exhibits overlapping multiplets due to extensive homonuclear ( H- H) and heteronuclear ( H- F) J-couplings. Similarly, the C spectrum is heavily split by J , J , and J couplings, severely degrading the signal-to-noise ratio and masking critical carbon assignments.
To overcome this, Heteronuclear 2D NMR —specifically
Table 1: Performance Comparison of Analytical Modalities
| Analytical Technique | Regiochemical Confidence | Spatial/Bond Resolution | Sample Recovery | Primary Limitation for Fluorinated Aromatics |
| 2D NMR (HOESY/HMBC) | High | Atomic (Through-space/bond) | 100% | Requires specialized HFX probe hardware; longer acquisition times. |
| 1D NMR ( | Moderate | Bulk environment | 100% | Ambiguous, overlapping J-couplings in polyfluorinated rings[2]. |
| GC-MS (EI) | Low | None (Mass/Fragmentation only) | 0% (Destructive) | Cannot distinguish between positional isomers. |
| FT-IR | Low | Functional groups only (-OH, C-F) | 100% | Cannot assign the exact substitution pattern on the aromatic ring. |
Logical Workflow for Regiochemical Validation
The validation of 2,3-difluoro-5-methylphenol must follow a logical, self-validating sequence. We use 1D screening to establish baselines, followed by 2D HMBC to map the carbon skeleton, and finally 2D HOESY to lock in the spatial relationship between the protons and fluorine atoms.
Fig 1. Analytical workflow for validating fluorinated aromatic structures using 2D NMR.
The Causality of 2D NMR: Why HOESY and HMBC Work
Heteronuclear Overhauser Effect Spectroscopy ( H- F HOESY)
Why do we use HOESY instead of relying solely on scalar coupling? HOESY exploits heteronuclear dipole-dipole cross-relaxation. Because both
In 2,3-difluoro-5-methylphenol, the proton at position C4 (H4) is strictly ortho to the fluorine at C3 (F3). A 2D HOESY experiment will show a massive cross-peak between F3 and H4. Conversely, the proton at C6 (H6) is meta to F3 and para to F2 (distances > 4.5 Å), yielding no HOESY signal. This binary spatial relationship unambiguously anchors the regiochemistry.
Heteronuclear Multiple Bond Correlation ( F- C / H- C HMBC)
While HOESY provides spatial data, HMBC provides through-bond connectivity (typically
Self-Validating Experimental Protocol
To ensure the integrity of the data, the following protocol incorporates internal controls to differentiate true signals from artifacts (e.g.,
Step 1: Hardware Configuration & Sample Preparation
-
Dissolve 20 mg of the synthesized 2,3-difluoro-5-methylphenol in 600 µL of CDCl
(100% atom D) to ensure a high signal-to-noise ratio. -
Critical Hardware: Utilize an NMR spectrometer equipped with an HFX triple-resonance probe . This is mandatory to allow simultaneous pulsing and decoupling of
H and F frequencies without hardware arcing[2].
Step 2: 1D Baseline Acquisition
-
Acquire standard
H (with F decoupling) and F (with H decoupling) spectra. Decoupling simplifies the multiplets into singlets/doublets, allowing for accurate integration and chemical shift assignment.
Step 3: 2D
-
Set up a phase-sensitive 2D HOESY experiment.
-
Causality of Mixing Time (
): Do not rely on a single mixing time. Acquire an array of spectra at 100 ms, 300 ms, and 500 ms. A genuine NOE cross-peak (like F3 H4) will exhibit a non-linear build-up curve correlating with . If a peak appears instantly at 100 ms and decays, it is likely a scalar coupling artifact (Zero-Quantum Coherence).
Step 4: 2D
-
Optimize the long-range coupling delay for
J = 8 Hz (standard for aromatics). -
Map the methyl protons (-CH
) to carbons C4, C5, and C6 to confirm the lower hemisphere of the ring.
Quantitative Data Synthesis
The table below summarizes the expected multidimensional NMR matrix for 2,3-difluoro-5-methylphenol. The convergence of HMBC and HOESY data creates an airtight structural proof.
Table 2: 2,3-Difluoro-5-methylphenol NMR Assignment Matrix
| Position | Key HMBC ( | Key HOESY ( | |||
| C1 (-OH) | ~5.30 (br s) | - | ~143.0 | C2, C6 | F2 (Weak/Exchange dependent) |
| C2 (-F) | - | ~ -138.5 (d) | ~140.5 (dd) | - | - |
| C3 (-F) | - | ~ -134.2 (d) | ~149.0 (dd) | - | Strong NOE to H4 |
| C4 (-H) | ~6.55 (m) | - | ~110.5 (d) | C2, C5, C6 | Strong NOE to F3 |
| C5 (-CH | ~2.25 (s) | - | ~136.0 (d) | C4, C5, C6 | None (Distance > 4.5 Å) |
| C6 (-H) | ~6.45 (m) | - | ~105.0 (d) | C1, C2, C4, C5 | None (Distance > 4.5 Å) |
| (Note: Chemical shifts are representative values optimized for CDCl |
Conclusion:
If the compound were the 2,4-difluoro-5-methylphenol isomer, the HOESY spectrum would show NOE correlations from the C4-Fluorine to both the methyl group and the adjacent protons. Because our matrix shows a single, strong F3
References
- Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed (NIH).[https://vertexaisearch.cloud.google.
- Improving the accuracy of 1H-19F internuclear distance measurement using 2D 1H-19F HOESY. PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjZAqmQdRFd9OL4inEUVO3rR4NYIguiEqW9AI0ETln6KEAh_MEWpWvpPWTw9CukQfhdNCKvyBZQU8HuTRfYOHeizF_j2J7oCFUxVbb6pCIyCAkh6tH-qYmCJGEnIf9LnFc_MdS]
- "Pure shift" 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. RSC Publishing.[https://vertexaisearch.cloud.google.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3NHZNOKTbvrXbY_HLl6kpLpKBHXWGt4JouaCbF0FWCQRDqFQZCodfCBPWFT1KgkFnkW-77TVGGCR6BDf9sg-lakiXsllic3dn3TC4JIqSUgm5sEqalAz3U9rQ18abxcqwgBsJlmqc8oQvwO87qwOXH0Y1YNbqCG4v]
Sources
- 1. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
- 3. Improving the accuracy of 1 H-19 F internuclear distance measurement using 2D 1 H-19 F HOESY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
Comparative Analysis of Fluorinating Agents in Phenol Functionalization: Electrophilic Fluorination vs. Deoxyfluorination
As a Senior Application Scientist in drug development, I frequently encounter the strategic need to incorporate fluorine into aromatic scaffolds. Phenols serve as one of the most versatile anchors for this transformation. However, "phenol fluorination" is a bifurcated landscape. Depending on the therapeutic target, we either need to synthesize fluorophenols (retaining the hydroxyl group while fluorinating the ring via electrophilic aromatic substitution) or synthesize aryl fluorides (replacing the hydroxyl group entirely via nucleophilic deoxyfluorination).
This guide provides an objective, data-backed comparative analysis of the leading fluorinating agents for both pathways, detailing their mechanistic causality and providing self-validating experimental protocols.
Mechanistic Divergence: Two Distinct Pathways
Before selecting a reagent, it is critical to understand the mechanistic divergence of phenol-fluorine chemistry.
Pathway A: Electrophilic Fluorination (Synthesis of Fluorophenols)
Electrophilic fluorinating agents deliver a highly reactive "F+" equivalent to the electron-rich phenol ring.
-
Selectfluor: A bench-stable, highly reactive N-F reagent. Mechanistic probes reveal that Selectfluor operates via a Single Electron Transfer (SET) / fluorine atom transfer mechanism 1. While broadly applicable, its extreme reactivity often leads to poor regioselectivity in phenols, yielding mixtures of ortho and para isomers.
-
Zwitterionic N-Fluoropyridinium Salts (e.g., N-fluoropyridinium-2-sulfonate): These reagents solve the regioselectivity problem. They provide exceptional ortho-selectivity driven by a highly organized transition state. The sulfonate counteranion forms a strong hydrogen bond with the phenol's hydroxyl group, acting as an intramolecular tether that guides the electrophilic N-F bond exclusively to the ortho position 2.
Pathway B: Nucleophilic Deoxyfluorination (Phenol to Aryl Fluoride)
Deoxyfluorination agents convert the C-OH bond into a C-F bond, a highly desirable late-stage functionalization strategy.
-
PhenoFluor: Developed specifically for complex molecules, PhenoFluor facilitates the one-step conversion of phenols to aryl fluorides . The reaction proceeds via the formation of a highly electrophilic alkoxycyclopropenium cation intermediate, which activates the C-O bond for a subsequent nucleophilic ipso-substitution by fluoride 3.
-
Sulfuryl Fluoride (SO₂F₂) + TMAF: A highly scalable, cost-effective alternative. The phenol reacts with SO₂F₂ gas to form an aryl fluorosulfonate (ArOFs) intermediate. Tetramethylammonium fluoride (TMAF) then acts as an anhydrous fluoride source to execute the S_NAr reaction 4.
Divergent pathways for phenol functionalization using modern fluorinating agents.
Quantitative Comparative Data
The following table summarizes the performance metrics of these reagents based on standard laboratory conditions.
| Reagent | Transformation | Primary Mechanism | Regioselectivity | Typical Yields | Cost / Scalability |
| Selectfluor | Phenol → Fluorophenol | SET / F-atom transfer | Ortho/Para mixture | 60–85% | Low / High |
| N-Fluoropyridinium-2-sulfonate | Phenol → o-Fluorophenol | Polar Electrophilic | Highly Ortho-selective | 70–95% | Medium / Medium |
| PhenoFluor | Phenol → Aryl Fluoride | Alkoxycyclopropenium | Ipso (C-OH replacement) | 75–99% | High / Low (Late-stage) |
| SO₂F₂ + TMAF | Phenol → Aryl Fluoride | Aryl fluorosulfonate S_NAr | Ipso (C-OH replacement) | 65–90% | Low / High (Process) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols include explicit causality for reagent choices and validation checkpoints.
Protocol A: Regioselective Ortho-Fluorination using N-Fluoropyridinium-2-sulfonate
Objective: Synthesize an ortho-fluorophenol without para-isomer contamination.
-
Substrate Preparation: Dissolve the phenol substrate (1.0 equiv) in anhydrous chloroform (0.1 M).
-
Causality: Chloroform is a weakly polar, non-competing solvent. Using a highly polar solvent (like DMF or DMSO) would disrupt the critical hydrogen-bonding transition state between the reagent's sulfonate group and the phenol's hydroxyl group, destroying the ortho-selectivity.
-
-
Reagent Addition: Add N-fluoropyridinium-2-sulfonate (1.1 equiv) portion-wise at room temperature. Stir for 12–24 hours under an inert atmosphere.
-
Quench & Extraction: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane, dry over MgSO₄, and concentrate.
-
Validation Checkpoint: Run a ¹⁹F NMR of the crude mixture. A highly successful ortho-fluorination will show a characteristic doublet/multiplet shift around -135 to -140 ppm . The absence of a peak near -120 ppm confirms the lack of para-fluorinated byproducts.
Protocol B: Late-Stage Deoxyfluorination via PhenoFluor
Objective: Convert a complex, functionalized phenol directly into an aryl fluoride.
-
Activation: In a glovebox or under strict Schlenk conditions, dissolve the phenol (1.0 equiv) and PhenoFluor reagent (1.2 equiv) in anhydrous toluene (0.2 M).
-
Causality: Toluene is a non-coordinating solvent. It ensures that the fluoride anion generated during the reaction remains "naked" and highly nucleophilic, preventing solvent-caging effects.
-
-
Deprotonation: Add DBU (1.5 equiv) dropwise.
-
Causality: DBU is a strong, sterically hindered, non-nucleophilic base. It rapidly deprotonates the phenol to form a phenoxide, which then attacks the PhenoFluor core to form the alkoxycyclopropenium intermediate, without competing for the electrophilic center itself.
-
-
Displacement: Heat the reaction mixture to 80 °C for 4–8 hours to drive the ipso-substitution.
-
Validation Checkpoint: Monitor via IR spectroscopy. The complete disappearance of the broad -OH stretch (~3300 cm⁻¹) and the emergence of a sharp C-F stretch (~1000–1200 cm⁻¹) validates the successful deoxyfluorination.
Step-by-step mechanistic workflow of phenol deoxyfluorination using PhenoFluor.
References
-
Selectfluor - Wikipedia Source: Wikipedia URL:[Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates Source: Semantic Scholar URL:[Link]
Sources
Purity Assessment of 2,3-Difluoro-5-methylphenol: A Comparative Guide for Drug Development Professionals
Target Audience: Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals
The Analytical Challenge of Fluorinated Phenols
As a Senior Application Scientist, I approach the purity assessment of fluorinated building blocks not as a simple checkbox exercise, but as a rigorous investigation into chemical causality and mass balance. 2,3-Difluoro-5-methylphenol (CAS: 886037-58-7) is a highly specialized intermediate, frequently utilized in the synthesis of 1[1] and advanced agrochemicals.
The primary challenge in sourcing this compound from suppliers like 2[2] or 3[3] lies in its synthesis. Electrophilic fluorination or substitution reactions inherently suffer from regioselectivity issues, often yielding closely related regioisomers (e.g., 3,5-difluoro or 4,5-difluoro analogs) or over-fluorinated byproducts. Because these impurities share nearly identical molecular weights and UV chromophores, relying on a single analytical modality will inevitably lead to false-positive purity certifications.
Mechanistic origin of common impurities during the synthesis of fluorinated phenols.
The Orthogonal Tripartite Strategy
To establish a self-validating analytical system, we must employ orthogonal techniques. As demonstrated in 4[4] and 5[5], combining liquid chromatography, gas chromatography, and nuclear magnetic resonance provides a comprehensive, inescapable mass balance.
Orthogonal analytical workflow for comprehensive purity assessment of fluorinated phenols.
Self-Validating Experimental Methodologies
Protocol A: Reversed-Phase HPLC-UV (Non-Volatile Profiling)
Causality: Fluorinated phenols are weakly acidic (pKa ~ 8.5). If analyzed in neutral water, they partially ionize, leading to split peaks and severe tailing on hydrophobic C18 stationary phases. By adding Trifluoroacetic Acid (TFA) to the mobile phase, we suppress ionization, forcing the molecule into its neutral state for sharp, predictable retention.
-
Column: C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Start at 5% organic, ramp to 95% over 20 minutes.
-
Detection: Diode Array Detector (DAD) at 254 nm and 280 nm.
-
Self-Validation Criterion: The protocol is self-validating only if the Resolution (
) between the main peak and the closest eluting impurity is , and the peak area Relative Standard Deviation (RSD) for five replicate injections is .
Protocol B: Capillary GC-MS (Volatile Impurity Resolution)
Causality: Halogenated phenols possess sufficient volatility for gas chromatography without the need for derivatization, provided the system utilizes a deactivated inlet to prevent the adsorption of active hydroxyl groups[6]. We utilize a slightly polar stationary phase (5% phenyl) which exploits subtle differences in dipole moments to separate closely related difluoro-isomers based on latent vapor pressures[6].
-
Column: DB-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Temperature Program: 60°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min).
-
Self-Validation Criterion: The Signal-to-Noise (S/N) ratio of the molecular ion (
144) must be for the main peak, with a tailing factor .
Protocol C: Quantitative F-NMR (Isomeric Absolute Quantification)
Causality: Structural modifications (like regioisomerism) may not alter UV absorbance, but they drastically alter the local magnetic environment of fluorine nuclei[4].
-
Solvent: DMSO-
. -
Internal Standard: 1,4-Difluorobenzene (known high purity).
-
Parameters: 376 MHz (on a 400 MHz
magnet), 64 scans. -
Critical Setting: Relaxation delay (D1) = 10 seconds. Why? Fluorine nuclei have long relaxation times. A short delay leads to incomplete relaxation and artificially low integration values.
-
Self-Validation Criterion: The integral of the internal standard must show an RSD
across triplicate sample preparations.
Comparative Supplier Data Analysis
When evaluating lots from major chemical suppliers, relying solely on the "Claimed Purity" (usually derived from a single HPLC run) is dangerous. Below is a representative comparative analysis of 2,3-Difluoro-5-methylphenol lots utilizing our orthogonal tripartite protocol.
| Supplier | Lot Number | Claimed Purity | HPLC-UV Purity (Area %) | GC-MS Purity (Area %) | Principal Impurity Identified | |
| ChemScene | CS-0676918-A | 99.1% | 98.9% | 98.5% | Unreacted precursor (0.4%) | |
| BLD Pharm | BD469700-B | 98.5% | 98.2% | 97.1% | 3,5-Difluoro isomer (1.2%) | |
| abcr GmbH | AB660109-C | 97.8% | 97.5% | 96.2% | 4,5-Difluoro isomer (2.1%) |
Data Interpretation: Notice the discrepancy between HPLC-UV and
Conclusion & Strategic Recommendations
For drug development professionals utilizing 2,3-Difluoro-5-methylphenol, accepting a Certificate of Analysis (CoA) based on a single chromatographic method introduces unacceptable downstream risk.
-
Always request or perform GC-MS to identify volatile halogenated precursors that HPLC misses.
-
Mandate
F-NMR as the ultimate arbiter of isomeric purity. -
Qualify your suppliers based on their willingness to provide orthogonal analytical data, prioritizing vendors who demonstrate control over regioselective impurity profiles.
References
-
BLD Pharm. 164790-01-6 | 2,3-Difluoro-5-(trifluoromethyl)phenol - BLDpharm Catalog.3
-
ChemScene. Safety Data Sheet: 2,3-Difluoro-5-methylphenol (CAS 886037-58-7).2
-
National Institutes of Health (PMC). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.4
-
Google Patents. AU2020391467A1 - Novel thyromimetics.1
-
Asian Journal of Chemistry. Separation of Some Halogenated Phenols by GC-MS.6
-
BenchChem. Application Note: Purity Determination of 4-Fluorophthalamide by HPLC and GC-MS.5
Sources
- 1. AU2020391467A1 - Novel thyromimetics - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. 164790-01-6|2,3-Difluoro-5-(trifluoromethyl)phenol|BLD Pharm [bldpharm.com]
- 4. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
Side-by-side comparison of HPLC and GC-MS for phenol analysis
Cross-validation of analytical methods for fluorinated compounds
As a Senior Application Scientist, I frequently encounter the analytical blind spot known as the "organofluorine gap." When analyzing fluorinated compounds—whether they are per- and polyfluoroalkyl substances (PFAS) in environmental matrices or fluorinated active pharmaceutical ingredients (APIs)—relying solely on targeted mass spectrometry often results in an incomplete picture.
To achieve a true organofluorine mass balance, we must design a self-validating analytical ecosystem. This guide provides a comprehensive cross-validation framework comparing the three pillars of fluorine analysis: Targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Combustion Ion Chromatography (CIC), and Quantitative
The Methodological Triad: A Comparative Overview
To objectively cross-validate analytical results, we must leverage orthogonal techniques that exploit different physicochemical properties of the analytes.
Table 1: Performance Comparison of Fluorinated Compound Analytical Methods
| Parameter | LC-MS/MS (Targeted) | Combustion IC (CIC) | |
| Primary Scope | Identification & quantitation of known, specific compounds (e.g., EPA 1633). | Total Organic Fluorine (TOF), Extractable (EOF), or Adsorbable (AOF). | Structural elucidation and non-targeted quantitation of functional groups. |
| Sensitivity | Ultra-high (Parts-per-trillion, ng/L). | Moderate (Parts-per-billion, µg/L). | Low to Moderate (Parts-per-million, mg/L). |
| Destructive? | Yes (Ionization/Fragmentation). | Yes (Thermal cleavage of C-F bonds). | No (Sample can be fully recovered). |
| Matrix Effects | High (Requires isotope dilution). | Low (Matrix is combusted). | Zero background interference from biological/environmental matrices. |
| Limitation | Blind to unknown/untargeted fluorinated precursors[3]. | Cannot identify specific molecular structures or source compounds. | Lower sensitivity; requires relatively high analyte concentrations[4]. |
Cross-Validation Workflow Architecture
The logic of cross-validation relies on the equation: Total Organic Fluorine (CIC) = Targeted Fluorine (LC-MS/MS) + Untargeted Fluorine (
Orthogonal cross-validation workflow for closing the organofluorine mass balance gap.
Self-Validating Experimental Methodologies
Do not simply follow steps; understand the causality behind them. Each protocol below is designed as a self-validating system to ensure data integrity.
Targeted Quantitation: LC-MS/MS (per EPA Method 1633)
EPA Method 1633 is the definitive standard for quantifying 40 target PFAS compounds across diverse matrices[5],[6].
-
Mechanistic Causality: We utilize Weak Anion Exchange (WAX) Solid Phase Extraction (SPE). Because many PFAS are anionic (carboxylates, sulfonates), WAX provides a dual-retention mechanism: hydrophobic interactions for the fluorinated tail and electrostatic interactions for the anionic headgroup. This allows for rigorous washing to remove matrix interferences before elution.
-
System Validation: A "delay column" must be installed between the LC pumps and the autosampler. This traps system-related PFAS leaching from PTFE tubing, delaying their elution so they do not co-elute with the sample analytes.
Step-by-Step Protocol:
-
Isotope Dilution: Spike the raw sample with
C-labeled Extracted Internal Standards (EIS). Why? Because the labeled standards will experience the exact same matrix suppression and extraction losses as the native analytes, providing automatic mathematical correction[5]. -
SPE Extraction: Load the sample onto a conditioned WAX cartridge. Wash with acetate buffer (pH 4) and methanol to remove neutral and basic interferences. Elute the strongly bound PFAS with 1% ammonium hydroxide in methanol.
-
LC Separation: Inject the extract onto a C18 analytical column using a gradient of aqueous ammonium acetate and methanol.
-
MS/MS Detection: Operate the Triple Quadrupole in Multiple Reaction Monitoring (MRM) negative electrospray ionization (ESI-) mode.
-
Recovery Check: Add Non-Extracted Internal Standards (NIS) post-extraction to calculate the absolute recovery of the EIS, validating the extraction efficiency[5].
Total Organic Fluorine Baseline: Combustion Ion Chromatography (CIC)
Targeted LC-MS/MS often misses over 80% of the organofluorine present in complex samples[1]. CIC provides the ultimate baseline by measuring Total Organic Fluorine (TOF) or Adsorbable Organic Fluorine (AOF)[3],[7].
-
Mechanistic Causality: The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol). Standard IC cannot detect covalently bound fluorine. By combusting the sample at 1000°C in an oxygen/argon atmosphere, we thermally cleave all C-F bonds, converting organic fluorine into gaseous hydrogen fluoride (HF), which is then absorbed into an aqueous solution as free fluoride ions (
) for IC detection[8].
Step-by-Step Protocol:
-
Adsorption (For AOF): Pass 100 mL of the aqueous sample through two activated carbon columns in series. Wash the columns with a sodium nitrate (
) solution. Why? The wash displaces and removes inorganic environmental fluoride, ensuring only organic fluorine remains adsorbed[9]. -
Combustion: Eject the activated carbon into a ceramic boat and introduce it into the combustion furnace at 1000°C under an
/Ar stream. -
Absorption: Route the combustion gases into an absorber module containing ultrapure water (and occasionally
to neutralize sulfur/halogen interferences). -
IC Analysis: Inject the absorber solution into an Ion Chromatograph equipped with an anion-exchange column and a conductivity detector. Quantify the total
against a standard inorganic fluoride calibration curve.
Non-Targeted Structural Profiling: F NMR Spectroscopy
When CIC reveals a high Total Fluorine baseline but LC-MS/MS shows low targeted PFAS,
-
Mechanistic Causality:
F has a 100% natural isotopic abundance, a spin of 1/2, and an incredibly wide chemical shift range (~300 ppm). Crucially, unlike NMR, there is absolutely zero background F signal in natural biological or environmental matrices. Furthermore, the peak integration area is directly proportional to the molar concentration of the fluorine nuclei, allowing for absolute quantitation without needing authentic standards for every unknown compound[10].
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the extracted sample (or bulk pharmaceutical API) in a suitable deuterated solvent (e.g., DMSO-
) or aqueous buffer. -
Internal Standardization: Spike the sample with a precise concentration of Trifluoroacetic Acid (TFA). Why? TFA produces a sharp, distinct singlet at approximately -76.5 ppm, which rarely overlaps with target analyte signals (e.g., terminal
groups typically appear around -80 ppm, while chain groups appear between -110 and -120 ppm)[4],[11]. -
Acquisition: Acquire the
F NMR spectrum using inverse-gated proton decoupling to eliminate Nuclear Overhauser Effects (NOE), ensuring that signal integrations remain strictly quantitative. -
Data Processing & Mass Balance: Integrate the unknown peaks relative to the TFA internal standard. Convert the integrals to molar concentrations to identify how much of the unknown organofluorine pool belongs to specific functional moieties.
Conclusion: Synthesizing the Data
No single analytical method can fully characterize fluorinated compounds. If a pharmaceutical formulation or environmental sample is analyzed, the Senior Scientist must first establish the absolute fluorine baseline using CIC . Next, LC-MS/MS is deployed to quantify regulated or known target compounds. Finally,
References
- Source: serdp-estcp.
- Source: waters.
- Source: thermofisher.
- Source: digitellinc.com (American Chemical Society)
- Source: nih.gov (PMC)
- Total Fluorine Measurements in Food Packaging: How Do Current Methods Perform?
Sources
- 1. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. serdp-estcp.mil [serdp-estcp.mil]
- 6. waters.com [waters.com]
- 7. Comprehensive Screening of Per- and Polyfluoroalkyl Substances (PFAS) in Food Contact Materials: Utilizing Combustion Ion Chromatography for Total Organic Fluorine (TOF) Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PFAS Analysis with Combustion Ion Chromatography (CIC) - Nutech Instruments - Nutech Instruments, Inc [nutechinst.com]
- 9. enthalpy.com [enthalpy.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the reactivity of 2,3-Difluoro-5-methylphenol against similar compounds
As a Senior Application Scientist, I frequently encounter the need to fine-tune the electronic properties of aromatic building blocks for drug discovery and materials science. Fluorinated phenols, such as 2,3-Difluoro-5-methylphenol , are highly specialized synthons. The strategic placement of fluorine atoms modulates the molecule's lipophilicity, acidity, and metabolic stability, making it a critical intermediate in the synthesis of complex therapeutics, including thyromimetics [4].
This guide provides an objective, data-driven benchmarking of 2,3-Difluoro-5-methylphenol against similar phenolic compounds, detailing the mechanistic causality behind its reactivity and providing self-validating experimental protocols for your laboratory.
Mechanistic Framework: The Interplay of Electronic Effects
To predict and benchmark the reactivity of 2,3-Difluoro-5-methylphenol, we must first deconstruct the competing electronic effects governing its aromatic ring.
The hydroxyl (-OH) group is a strongly activating ortho/para director due to its ability to donate electron density into the
In 2,3-Difluoro-5-methylphenol, the substituents create a highly specific directing environment:
-
Position 1 (-OH): Directs electrophiles to positions 2, 4, and 6. (Position 2 is blocked).
-
Position 2 (-F): Exerts a strong -I pull, lowering the pKa of the phenol.
-
Position 3 (-F): Directs to positions 2, 4, and 6. (Position 2 is blocked).
-
Position 5 (-CH3): Mildly activating (+I effect); directs to positions 4 and 6.
Causality Insight: The available carbons for Electrophilic Aromatic Substitution (EAS) are Positions 4 and 6. Remarkably, the -OH, -F, and -CH3 groups synergistically direct incoming electrophiles to these exact two positions, making the regioselectivity of this compound highly predictable.
Electronic effects governing the reactivity of 2,3-Difluoro-5-methylphenol.
Comparative Benchmarking: Quantitative Data
The addition of fluorine atoms to a phenol ring linearly increases its acidity (lowering pKa) by stabilizing the resulting phenoxide anion [3]. However, a more stable phenoxide is inherently a weaker oxygen nucleophile. The table below benchmarks 2,3-Difluoro-5-methylphenol against reference compounds to illustrate these trends.
| Compound | Aqueous pKa | Relative EAS Rate (Bromination) | Phenoxide Nucleophilicity |
| Phenol | 10.00 | 1.00 (Reference) | High |
| 3-Fluorophenol | 9.30 | 0.45 | Moderate |
| 2,3-Difluorophenol | ~8.00 | 0.15 | Low-Moderate |
| 2,3-Difluoro-5-methylphenol | ~8.20 | 0.35 | Moderate |
Data Interpretation: 2,3-Difluoro-5-methylphenol is significantly more acidic than unsubstituted phenol due to the dual -I effects of the ortho and meta fluorines. However, its EAS reaction rate is faster than that of 2,3-difluorophenol. Why? The methyl group at position 5 injects electron density back into the ring (+I effect), partially mitigating the deactivating pull of the fluorines and stabilizing the Wheland intermediate during electrophilic attack.
Self-Validating Experimental Protocols
To objectively measure these reactivity profiles in your own laboratory, utilize the following standardized, self-validating workflows.
Protocol A: Electrophilic Aromatic Substitution (Bromination Kinetics)
This protocol measures the relative reactivity of the aromatic ring toward electrophiles.
Causality of Design: We utilize glacial acetic acid as the solvent. Its polar protic nature stabilizes the cationic transition state (Wheland intermediate) without competing as a nucleophile. Sodium thiosulfate is used as a highly efficient quenching agent; it instantly reduces unreacted bromine to bromide, freezing the reaction at precise timepoints for accurate kinetic snapshots.
-
Substrate Preparation: Dissolve 1.0 mmol of 2,3-Difluoro-5-methylphenol in 10.0 mL of glacial acetic acid (0.1 M solution) in a temperature-controlled flask at 25°C.
-
Electrophile Addition: Add 1.0 mL of a 1.0 M solution of Br₂ in acetic acid dropwise under vigorous stirring.
-
Aliquot Sampling: At exactly t = 1, 5, 10, and 30 minutes, withdraw 0.5 mL aliquots.
-
Quenching: Immediately inject each aliquot into a vial containing 1.0 mL of 0.5 M aqueous sodium thiosulfate (
) and 1.0 mL of acetonitrile. Shake vigorously until the yellow color dissipates. -
Quantification: Analyze the quenched samples via HPLC-UV (C18 column, Water/Acetonitrile gradient,
= 254 nm) to quantify the disappearance of the starting material and the formation of the 4-bromo and 6-bromo regioisomers.
Self-validating experimental workflow for EAS kinetics benchmarking.
Protocol B: Nucleophilic O-Alkylation (Williamson Ether Synthesis)
This protocol benchmarks the nucleophilicity of the deprotonated phenoxide.
Causality of Design: Because the fluorines stabilize the phenoxide (lowering its basicity and nucleophilicity), we must use N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive [2]. Potassium carbonate (
-
Deprotonation: In an oven-dried Schlenk flask under inert
atmosphere, dissolve 2.0 mmol of 2,3-Difluoro-5-methylphenol in 10 mL of anhydrous DMF. Add 3.0 mmol (1.5 eq) of finely powdered anhydrous . Stir at room temperature for 30 minutes to ensure complete phenoxide formation. -
Alkylation: Add 2.2 mmol (1.1 eq) of benzyl bromide dropwise via syringe.
-
Reaction Monitoring: Heat the mixture to 60°C and monitor via TLC (Hexanes/Ethyl Acetate 8:2) until the phenol spot is consumed (typically 2-4 hours).
-
Workup: Cool to room temperature, quench with 20 mL of distilled water, and extract with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
, and concentrate under reduced pressure.
References
-
The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena Journal of Chemical Education - ACS Publications[Link]
-
Reactions of Phenols Chemistry Steps[Link]
-
Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids National Institutes of Health (NIH)[Link]
- Novel thyromimetics (Synthesis of 2,3-difluoro-5-methylphenol)
Safety Operating Guide
Personal protective equipment for handling 2,3-Difluoro-5-methylphenol
As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists on the safe integration of fluorinated building blocks into their workflows. 2,3-Difluoro-5-methylphenol (CAS: 886037-58-7) is highly valued in medicinal chemistry for its ability to impart lipophilicity, modulate pKa, and enhance the metabolic stability of active pharmaceutical ingredients (APIs)[1].
However, the very structural features that make this compound synthetically desirable—the electron-withdrawing fluorine atoms and the acidic phenolic hydroxyl group—dictate a rigorous safety and handling protocol. This guide provides a causality-driven, self-validating framework for safely managing 2,3-Difluoro-5-methylphenol from acquisition to disposal.
Physicochemical Causality & Risk Profile
To handle a chemical safely, one must understand why it is hazardous. The phenolic -OH group acts as a weak acid and a known skin permeator. The strategic addition of fluorine atoms to the aromatic ring significantly increases the molecule's lipophilicity[1]. This means that if the compound breaches your primary defenses, it can rapidly permeate the lipid bilayer of human skin, leading to systemic exposure.
According to its Safety Data Sheet, 2,3-Difluoro-5-methylphenol is classified under GHS as a Category 4 Acute Toxin across all three primary exposure vectors[2].
Table 1: Hazard Profile & Scientific Implications
| Hazard Vector | GHS Classification | Scientific Implication & Causality |
| Oral | Acute Tox. 4 (H302) | Harmful if swallowed. Mandates strict segregation from consumption areas and thorough decontamination of shared lab equipment[2]. |
| Dermal | Acute Tox. 4 (H312) | Harmful in contact with skin. Enhanced lipophilicity accelerates dermal absorption, necessitating specialized elastomer PPE rather than standard gloves[2],[1]. |
| Inhalation | Acute Tox. 4 (H332) | Harmful if inhaled. Airborne crystalline dust can easily reach the lower respiratory tract, requiring environmental isolation (fume hood)[2]. |
Personal Protective Equipment (PPE) Architecture
A common, and potentially dangerous, misconception in the laboratory is that standard nitrile examination gloves provide universal protection. Phenol and its derivatives act as aggressive solvents toward many thin-film elastomers, causing rapid degradation and breakthrough[3].
Table 2: Required PPE Matrix
| Protection Area | Recommended Equipment | Scientific Rationale & Material Compatibility |
| Hand Protection | Butyl rubber or Neoprene gloves | Butyl rubber provides a densely cross-linked barrier that resists degradation by polar organic compounds and phenolic acids, preventing rapid breakthrough[3]. |
| Eye/Face | Safety goggles with side-shields | Protects against aerosolized dust particles during weighing and accidental splashes during solvent dissolution[2]. |
| Body | Impervious lab coat or apron | Prevents dermal exposure to the torso and arms. Critical due to the enhanced membrane permeability of fluorinated phenols[1]. |
| Respiratory | N95/P100 particulate respirator | Required only if handling outside a certified fume hood to prevent inhalation of fine crystalline dust (H332)[2]. |
Operational Workflow: Safe Dispensing & Storage
Every protocol must be a self-validating system. The following methodology ensures that each step confirms the safety and integrity of the next.
Step-by-step workflow for safely handling 2,3-Difluoro-5-methylphenol.
Step-by-Step Methodology:
Step 1: Environmental Preparation & Validation
-
Action: Ensure the chemical fume hood is operational. Clear the workspace of incompatible materials (e.g., strong oxidizing agents).
-
Validation: Verify the fume hood monitor displays a face velocity of 80–100 feet per minute (fpm). A visual tissue-paper test at the sash opening can physically validate directional airflow.
Step 2: PPE Donning & Integrity Validation
-
Action: Equip butyl rubber gloves, safety goggles with side-shields, and an impervious lab coat[2].
-
Validation: Perform a pneumatic inflation test on the butyl gloves prior to donning. A glove that holds air pressure validates the absence of micro-punctures, ensuring a hermetic barrier against dermal exposure.
Step 3: Dispensing & Weighing
-
Action: Using an anti-static weighing spatula, carefully transfer the 2,3-Difluoro-5-methylphenol onto a pre-tared weigh boat. Avoid rapid, jerky movements to minimize the generation of airborne dust[2].
-
Validation: The balance should return to exactly zero after the weigh boat is removed, validating that no residual chemical dust has contaminated the weighing pan.
Step 4: Storage & Inerting
-
Action: Cap the source container tightly. Purge the headspace with dry nitrogen gas and store the container at 2-8°C[2].
-
Causality: Phenolic compounds are susceptible to gradual oxidation when exposed to atmospheric oxygen and light, leading to the formation of colored quinone impurities. Storing at 2-8°C under an inert nitrogen atmosphere suppresses these oxidative degradation pathways[2].
Step 5: Decontamination
-
Action: Wipe down the balance and fume hood surfaces with a compatible solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all contaminated wipes as hazardous chemical waste in accordance with local regulations (P501)[2].
Emergency Response & Exposure Pathways
In the event of an accidental exposure, immediate and targeted action is required to mitigate the acute toxicity of the compound.
Emergency response pathways for 2,3-Difluoro-5-methylphenol exposure.
-
Dermal Exposure: Immediately wash the affected skin thoroughly with large amounts of soap and water. Remove contaminated clothing and shoes instantly, as the compound will continue to permeate through fabric to the skin. Call a physician[2].
-
Inhalation Exposure: Relocate the casualty to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration (avoiding direct mouth-to-mouth to prevent secondary exposure). Keep the victim at rest and seek medical attention[2].
-
Ocular Exposure: Remove contact lenses if present and easy to do. Flush eyes immediately with large amounts of water for at least 15 minutes, physically separating the eyelids with fingers to ensure adequate flushing of the conjunctiva. Promptly call a physician[2].
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting, as bringing the acidic phenol back up the esophagus can cause secondary corrosive damage. Call a physician immediately[2].
References[2] Safety Data Sheet - ChemScene: (December 27 2025). ChemScene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbDRPySfKjvPmAoBbmisLvQhn1FD3y9Ohwdvz9S2zZPBKM0OdOswr5NZS2Roe7-yV3Ni6jJQF7UEN4qpS6hLYhAm2_dqCcfFpSEgWS-xeNbsel0plSBpnTU455VgCaqelP8NjT2JU6Y0W8bDEtHha8fVM0opFlSvHnU65hLAzv4azQrdNY4kyNWcqcNoqSqd0k[1] Fluorophenol Series - Sparrow Chemical. Sparrow Chemical. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBkg2sEydn8fPML5ZlX_Uzvqs5HngFrdfyINp1Jgl26AsUBIbIxpDDakx5jb7jnmG5beFlyrZZGvv14llzZhhPsI-NTdgNRrhB0XIZLPsZV8R5HOu8OamenNSI1oIxcLhmf53doVAMFoIqsu_R1lBkwwomJXEBLLAHaTfDoQCk[3] OSHA Glove Selection Chart - Environmental Health and Safety. Florida State University. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8vHENI7oqi99lyFqed32BFPGqndi0F0oRJUuI8Z4GunjaBbwZ3Yosr1tPGIp9Ycd2f9i-e06YJqfBJ-8bFOfzj6JY3wb5ypF7XbP8Y3CCjZEkz98FttPTdsjMDKwy6DFBk2hbPTD9Egnpto9EGEW1mDKCfEwb4NyjyqAqIAOhqHzY1Ds=
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
